molecular formula C7H9BO2 B124818 Tolylboronic acid CAS No. 5720-05-8

Tolylboronic acid

Cat. No.: B124818
CAS No.: 5720-05-8
M. Wt: 135.96 g/mol
InChI Key: BIWQNIMLAISTBV-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

(4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIWQNIMLAISTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Record name 4-methylphenylboronic acid
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Source PubChem
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DSSTOX Substance ID

DTXSID00205836
Record name p-Tolueneboronic acid
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Molecular Weight

135.96 g/mol
Source PubChem
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CAS No.

5720-05-8
Record name p-Tolylboronic acid
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Record name p-Tolueneboronic acid
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Record name p-Tolylboronic acid
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Record name p-Tolueneboronic acid
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Record name P-TOLUENEBORONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of tolylboronic acid, a critical reagent in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates key workflows to aid researchers in their synthetic endeavors.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound isomers (ortho-, meta-, and para-) is the Grignard reaction. This method involves the reaction of a tolyl magnesium halide (a Grignard reagent) with a trialkyl borate followed by acidic hydrolysis. Alternative methods, such as those starting from chloroarenes, offer different pathways to these valuable compounds.

Grignard Reaction Method

The general scheme for the Grignard synthesis of this compound is as follows:

Step 1: Formation of the Grignard Reagent A bromotoluene isomer reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding tolylmagnesium bromide.

Step 2: Reaction with a Trialkyl Borate The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triethyl borate) at low temperatures.

Step 3: Hydrolysis The resulting boronic ester is hydrolyzed with an aqueous acid to yield the desired this compound.

This protocol is adapted from a standard laboratory procedure.[1][2]

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or Methylene chloride

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of p-bromotoluene (0.55 mol) in anhydrous THF (400 mL) is added to magnesium turnings (0.60 mol).[2]

  • The mixture is stirred and heated to reflux for 2 hours to facilitate the formation of the Grignard reagent.[2]

  • The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.[1][2]

  • A solution of trimethyl borate (1.38 mol) in anhydrous THF (475 mL) is added slowly to the Grignard reagent at -78 °C.[2]

  • The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature.[2]

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between an aqueous base and an organic solvent like methylene chloride.[2]

  • The aqueous phase is separated and acidified to a pH of 1 with hydrochloric acid.[2]

  • The acidified aqueous layer is extracted with an organic solvent (e.g., methylene chloride or diethyl ether).[2]

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield crude p-tolylboronic acid.[2]

The synthesis of o- and m-tolylboronic acid follows a similar Grignard protocol, starting from o-bromotoluene and m-bromotoluene, respectively. Reaction conditions are generally comparable, though minor adjustments to temperature and reaction time may be necessary to optimize yields.

Alternative Synthesis from Chloroaromatics

A patented method describes the synthesis of arylboronic acids, including p-tolylboronic acid, from chloroaromatics using lithium metal. This can be an economically advantageous alternative to using more expensive bromoarenes.

Materials:

  • p-Chlorotoluene

  • Lithium granules

  • Trimethyl borate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of p-chlorotoluene (2.0 mol) and trimethyl borate (2.0 mol) in THF (250 mL) is added dropwise over 2.5 hours to a suspension of lithium granules (4.06 mol) in THF (350 mL) at -50 °C.

  • The mixture is stirred for an additional four hours at -50 °C.

  • Upon completion, the reaction is worked up using standard aqueous acid procedures to isolate the p-tolylboronic acid.

Quantitative Data for this compound Synthesis
IsomerStarting MaterialMethodKey ReagentsTemperature (°C)Yield (%)Purity (%)Reference
p-Tolylboronic acid p-BromotolueneGrignardMg, Trimethyl borate, THF-78 to RT50-70>95 (after purification)[3]
p-Tolylboronic acid p-ChlorotolueneLithiationLi, Trimethyl borate, THF-50Not specifiedNot specifiedUS20020161230A1
o-Tolylboronic acid o-BromotolueneGrignardMg, Trialkyl borate, THF-78 to RTNot specified≥95.0[4]
m-Tolylboronic acid m-BromotolueneGrignardMg, Trialkyl borate, THF-78 to RTNot specified97

Purification of this compound

Crude this compound often contains impurities such as the corresponding borinic acid, deboronated starting material, and inorganic salts. Several methods are employed for its purification to achieve the high purity required for subsequent applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated briefly.

  • Hot filter the solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IsomerSolvent SystemObservations
Arylboronic acids (general) Benzene, Dichloroethane, Ethyl AcetateGood to moderate yields reported.[4]
Arylboronic acids (general) Hot waterCan be effective for some boronic acids.[5]
Arylboronic acids (general) Hot ethanolOften used for arylboronic acids.[5]
Tolylboronic acids Toluene/Heptane or WaterCommonly used systems.
Column Chromatography

Column chromatography can be used for the purification of tolylboronic acids, although challenges such as compound degradation on silica gel can occur.[6]

  • Stationary Phase: Silica gel is commonly used. To mitigate degradation, silica gel can be pre-treated with boric acid.[6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute the desired compound. For acidic compounds like boronic acids, the addition of a small amount of acetic or formic acid to the mobile phase can improve resolution.

Purification via Diethanolamine (DEA) Complexation

A highly effective method for purifying boronic acids involves the formation of a stable, crystalline adduct with diethanolamine. This method is particularly useful for removing non-acidic impurities.

  • The crude this compound is dissolved in a suitable solvent (e.g., ether).

  • Diethanolamine is added to the solution, leading to the precipitation of the crystalline this compound-diethanolamine adduct.[5]

  • The adduct is collected by filtration and can be further purified by recrystallization.

  • The purified adduct is then treated with an aqueous acid (e.g., HCl) to hydrolyze the complex and regenerate the pure this compound.

  • The purified this compound is extracted with an organic solvent, dried, and the solvent is removed.

Purification by Salt Formation

A patented process describes the purification of boronic acids by converting them into a salt, separating the salt from impurities, and then regenerating the pure boronic acid.

  • The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

  • The salt is isolated from soluble impurities by solvent extraction or filtration.

  • The purified salt is then treated with an acid to regenerate the pure boronic acid.

  • The pure boronic acid is isolated by extraction or filtration.

Visualizing the Workflows

Synthesis of this compound via Grignard Reaction

Synthesis_Workflow Start Bromotoluene + Mg Turnings + Anhydrous THF Grignard_Formation Grignard Reagent Formation (Reflux) Start->Grignard_Formation Cooling Cool to -78 °C Grignard_Formation->Cooling Borate_Addition Addition of Trimethyl Borate in THF Cooling->Borate_Addition Reaction Reaction at -78 °C (1 hour) Borate_Addition->Reaction Warm_to_RT Warm to Room Temperature Reaction->Warm_to_RT Concentration Concentration in vacuo Warm_to_RT->Concentration Partition Partition between Aqueous Base and Organic Solvent Concentration->Partition Acidification Acidification of Aqueous Phase (pH 1) Partition->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Final_Concentration Concentration in vacuo Drying->Final_Concentration End Crude this compound Final_Concentration->End

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Purification of this compound via Diethanolamine Complexation

Purification_Workflow Start Crude this compound in Ether DEA_Addition Addition of Diethanolamine Start->DEA_Addition Precipitation Precipitation of DEA Adduct DEA_Addition->Precipitation Filtration1 Filtration to Collect Crystalline Adduct Precipitation->Filtration1 Recrystallization Optional: Recrystallization of Adduct Filtration1->Recrystallization Hydrolysis Hydrolysis with Aqueous Acid (e.g., HCl) Filtration1->Hydrolysis Directly Recrystallization->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Drying Drying over Anhydrous MgSO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration End Pure this compound Concentration->End

Caption: Workflow for the purification of this compound via diethanolamine adduct formation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tolylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the three isomers of tolylboronic acid: ortho-tolylboronic acid (2-methylphenylboronic acid), meta-tolylboronic acid (3-methylphenylboronic acid), and para-tolylboronic acid (4-methylphenylboronic acid). This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science, offering a comparative analysis of the isomers' characteristics, detailed experimental methodologies, and a discussion of their chemical behavior.

Physical Properties

The physical properties of the this compound isomers are crucial for their handling, storage, and application in various chemical reactions. The position of the methyl group on the phenyl ring subtly influences these properties, leading to differences in melting points and solubility. A summary of the key physical data is presented in Table 1.

Propertyortho-Tolylboronic Acidmeta-Tolylboronic Acidpara-Tolylboronic Acid
CAS Number 16419-60-6[1][2]17933-03-8[3]5720-05-8[4][5][6]
Molecular Formula C₇H₉BO₂[1][2]C₇H₉BO₂[3]C₇H₉BO₂[4][5][6]
Molecular Weight 135.96 g/mol [1][2]135.96 g/mol [3]135.96 g/mol [4][5][6]
Appearance White to off-white solid[1]White to off-white powder[2]White to off-white solid[4][5]
Melting Point (°C) 162-164[1]160-162256-263[4][5][7]
pKa Predicted: 8.61±0.58Not availablePredicted: 8.84±0.10[8]
Aqueous Solubility Slightly soluble in waterNot availableSoluble in water[5][8]

Chemical Properties and Reactivity

Tolylboronic acids are versatile reagents in organic chemistry, primarily known for their application in palladium-catalyzed cross-coupling reactions. Their chemical behavior is characterized by the Lewis acidic nature of the boron atom and the reactivity of the carbon-boron bond.

Acidity

Boronic acids are weak Lewis acids. The pKa of a boronic acid is an important parameter, influencing its reactivity in various reactions. While experimental values for the this compound isomers are not consistently reported, the acidity is known to be affected by the electronic nature of the substituents on the aromatic ring.

Stability

Arylboronic acids are generally stable compounds but can undergo decomposition under certain conditions. The primary decomposition pathway is protodeboronation, the cleavage of the carbon-boron bond by a proton source, to yield toluene and boric acid. This process can be influenced by pH, temperature, and the presence of metal catalysts.[9][10][11] Sterically hindered arylboronic acids, such as the ortho-isomer, may be more prone to deboronation.[9] It is recommended to store tolylboronic acids in a dry, cool, and dark place to minimize degradation.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent chemical application of tolylboronic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the tolyl group and an aryl or vinyl halide or triflate, catalyzed by a palladium complex. The this compound isomers serve as the organoboron nucleophile in this reaction, which is a cornerstone of modern synthetic chemistry for the preparation of biaryls and other complex organic molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound isomers.

Determination of Melting Point

Objective: To determine the melting point range of a this compound isomer, which is an indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has melted is recorded as the end of the melting range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To experimentally determine the pKa of a this compound isomer in an aqueous or mixed solvent system.

Methodology:

  • Solution Preparation: A standard solution of the this compound isomer is prepared in a suitable solvent (e.g., water or a water/ethanol mixture). A standardized solution of a strong base (e.g., NaOH) is prepared.

  • Apparatus: A potentiometer equipped with a pH electrode and a magnetic stirrer.

  • Procedure:

    • A known volume of the this compound solution is placed in a beaker with the magnetic stirrer.

    • The pH electrode is immersed in the solution, and the initial pH is recorded.

    • The standardized base solution is added in small, precise increments from a burette.

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

    • The titration is continued until the pH of the solution plateaus in the basic region.

    • A titration curve is generated by plotting the pH versus the volume of base added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a this compound isomer and an aryl halide.

Methodology:

  • Reaction Setup: A reaction flask is charged with the aryl halide (1.0 mmol), the this compound isomer (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: A suitable degassed solvent system (e.g., a mixture of toluene and water) is added to the flask.

  • Procedure:

    • The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • The mixture is then heated to the desired reaction temperature (typically 80-100 °C) with vigorous stirring.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study and application of this compound isomers.

Experimental_Workflow cluster_application Chemical Application Synthesis Synthesis of this compound Isomer Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP pKa pKa Determination Purification->pKa Solubility Solubility Assessment Purification->Solubility Suzuki Suzuki-Miyaura Coupling Purification->Suzuki Analysis Product Analysis (NMR, MS) Suzuki->Analysis

Caption: Experimental workflow for the synthesis, characterization, and application of this compound isomers.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic Data of Tolylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the three isomers of tolylboronic acid: ortho-, meta-, and para-tolylboronic acid. The information presented herein is crucial for the identification, characterization, and quality control of these important reagents in synthetic chemistry and drug development. This document includes tabulated spectroscopic data (NMR, IR, and MS) and detailed experimental protocols for data acquisition.

Introduction

Tolylboronic acids are organoboron compounds that serve as key building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates thorough analytical characterization. This guide focuses on the core spectroscopic techniques used to verify the structure and purity of the o-, m-, and p-isomers.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tolylboronic acids. It is important to note that boronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. To obtain clean spectra of the monomeric boronic acid, it is often recommended to use deuterated solvents that can break up these oligomers, such as methanol-d4 or dimethyl sulfoxide-d6.[1]

IsomerSolventChemical Shift (δ) [ppm] and Multiplicity
o-Tolylboronic acid -Data not readily available in a tabulated format. A spectrum is available for viewing.[1]
m-Tolylboronic acid -Predicted data is available.[2]
p-Tolylboronic acid DMSO-d67.88 (s, 2H, B(OH)₂), 7.69 (d, J=7.7 Hz, 2H, Ar-H), 7.12 (d, J=7.7 Hz, 2H, Ar-H), 2.27 (s, 3H, CH₃)
IsomerSolventChemical Shift (δ) [ppm]
o-Tolylboronic acid -Data not readily available in a tabulated format.
m-Tolylboronic acid -Predicted data is available.[2]
p-Tolylboronic acid -142.1, 135.9, 128.3, 21.6 (Carbon attached to boron not always observed)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key vibrational bands include the O-H stretch of the boronic acid group, B-O stretching, and C-H and C=C vibrations of the aromatic ring.

IsomerTechniqueKey Absorption Bands (cm⁻¹)
o-Tolylboronic acid -Data not readily available in a tabulated format.
m-Tolylboronic acid -Data not readily available in a tabulated format.
p-Tolylboronic acid ATR-Neat~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane)
p-Tolylboronic acid KBr Pellet~3300 (br, O-H), ~1610 (C=C), ~1360 (B-O), ~850 (C-H out-of-plane)[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electron ionization (EI) is a common technique for volatile and thermally stable compounds like tolylboronic acids.

IsomerIonization MethodKey m/z values
o-Tolylboronic acid -Data not readily available in a tabulated format.
m-Tolylboronic acid -Data not readily available in a tabulated format.
p-Tolylboronic acid Electron Ionization (EI)136 (M⁺), 118, 91[4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4, or CDCl3). To minimize the formation of boroxine anhydrides which can complicate spectra, the use of methanol-d4 is often recommended as it can break down the trimer.[1]

  • Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans is typically required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol
  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application : Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition : Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

  • Sample Preparation : Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[5]

  • Spectrum Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS). The sample must be volatile enough for this technique.[6]

  • Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of tolylboronic acids.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Experimental_Workflow NMR Experimental Workflow Start Start Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Start->Sample_Prep Acquisition Data Acquisition (1H and 13C spectra) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak picking, Integration, Assignment) Processing->Analysis End End Analysis->End

Caption: A typical experimental workflow for NMR analysis.

References

An In-depth Technical Guide to Tolylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on tolylboronic acid for researchers, scientists, and drug development professionals. This compound, a key organoboron compound, exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). These compounds are instrumental in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Core Properties: CAS Number and Molecular Weight

The fundamental properties of the this compound isomers are summarized in the table below. All three isomers share the same molecular formula and molecular weight.

IsomerStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
o-Tolylboronic acido-Tolylboronic acid structure16419-60-6[1][2][3]C₇H₉BO₂[2]135.96[1][2]
m-Tolylboronic acidm-Tolylboronic acid structure17933-03-8[4][5][6]C₇H₉BO₂[7]135.96[4][5]
p-Tolylboronic acidp-Tolylboronic acid structure5720-05-8[8][9][10]C₇H₉BO₂[8][9]135.96[8][9][10]

Applications in Organic Synthesis and Drug Discovery

Tolylboronic acids are versatile reagents in organic chemistry with wide-ranging applications.[11][12][13][14] They are most notably used in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[4][11][13] The methyl group on the phenyl ring allows for precise control over the steric and electronic properties of the final products.[13] Beyond their role in coupling reactions, these compounds are utilized in the development of sensors, particularly for carbohydrates, and have applications in medicinal chemistry.[15][16][17]

Experimental Protocols

Synthesis of 4-Tolylboronic Acid

A common method for the synthesis of 4-tolylboronic acid involves the reaction of 4-bromotoluene with magnesium to form a Grignard reagent, which is then treated with a trialkyl borate.[10]

Materials:

  • 4-bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, a solution of 4-bromotoluene (0.55 mol) in anhydrous THF (400 mL) is treated with magnesium turnings (0.60 mol).[10]

  • The reaction mixture is stirred at reflux for 2 hours.[10]

  • The mixture is then cooled to -78°C and treated with a solution of trimethyl borate (1.38 mol) in THF (475 mL).[10]

  • The reaction is stirred for 1 hour and then allowed to warm to room temperature.[10]

  • The reaction mixture is concentrated under vacuum and then partitioned between an aqueous base and methylene chloride.[10]

  • The pH of the aqueous phase is adjusted to 1 with hydrochloric acid and then extracted with methylene chloride.[10]

  • The organic phase is dried over MgSO₄ and concentrated under vacuum to yield 4-tolylboronic acid.[10]

Suzuki-Miyaura Cross-Coupling Reaction of o-Tolylboronic Acid with an Aryl Halide

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[18] The following is a general protocol for the coupling of an aryl halide with a this compound.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol), the respective this compound (1.2 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[18]

  • Add potassium carbonate (2.0 mmol).[18]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[18]

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.[18]

  • Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.[18]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8][9][18]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OH)₂ (Base) PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid-Based Carbohydrate Sensing

Boronic acids can reversibly bind with diols, a structural feature present in carbohydrates.[16][19][20] This interaction can be harnessed to develop fluorescent sensors for sugar detection. The binding event alters the electronic properties of a conjugated fluorophore, leading to a change in its fluorescence emission.

Carbohydrate_Sensing cluster_0 Unbound State cluster_1 Bound State BoronicAcid Fluorophore-Boronic Acid Fluorescence_Off Low Fluorescence Complex Fluorophore-Boronate Ester-Carbohydrate Complex BoronicAcid->Complex + Carbohydrate (Diol) Complex->BoronicAcid - Carbohydrate (Diol) Fluorescence_On High Fluorescence

Caption: General mechanism of a boronic acid-based fluorescent carbohydrate sensor.

References

A Comparative Analysis of Ortho- and Para-Tolylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Central to this reaction are organoboron compounds, particularly boronic acids. The reactivity of these reagents is subtly influenced by the electronic and steric nature of their substituents. This technical guide provides a detailed comparative analysis of the reactivity of ortho-tolylboronic acid and para-tolylboronic acid, two closely related isomers, in the context of the Suzuki-Miyaura coupling reaction. Understanding the nuanced differences in their reactivity is crucial for reaction optimization and the rational design of synthetic routes in pharmaceutical and materials science research.

Core Principles: Steric and Electronic Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects: The electron density on the aryl ring of the boronic acid influences the transmetalation step, which is often the rate-determining step in the catalytic cycle. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the organic group being transferred to the palladium center, generally accelerating the transmetalation process. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. The acidity of the boronic acid, quantified by its pKa value, is a key indicator of its electronic nature. A higher pKa value corresponds to a less acidic, more electron-rich boronic acid.

  • Steric Effects: The size and position of substituents on the aryl ring can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. Ortho-substituents, due to their proximity to the boronic acid moiety, exert a more significant steric influence than meta- or para-substituents.

Comparative Data Presentation

The following tables summarize the key physical and reactivity data for ortho- and para-tolylboronic acid.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
o-Tolylboronic acid16419-60-6C₇H₉BO₂135.96162-1649.0
p-Tolylboronic acid5720-05-8C₇H₉BO₂135.96256-2638.84 (Predicted)

Table 1: Physicochemical Properties of o- and p-Tolylboronic Acid

Boronic Acid IsomerAryl HalideProductYield (%)
o-Tolylboronic acid1-bromo-4-(chloromethyl)benzene4-(chloromethyl)-2'-methyl-1,1'-biphenyl90
p-Tolylboronic acid1-bromo-4-(chloromethyl)benzene4-(chloromethyl)-4'-methyl-1,1'-biphenyl99

Table 2: Comparative Yields in a Suzuki-Miyaura Coupling Reaction[1]

Analysis of Reactivity

The data presented in Table 2 provides a direct comparison of the reactivity of the two isomers under identical Suzuki-Miyaura coupling conditions. p-Tolylboronic acid affords a near-quantitative yield (99%), while o-tolylboronic acid provides a slightly lower but still excellent yield (90%)[1]. This difference in reactivity can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group, which should increase the electron density of the aromatic ring and facilitate the transmetalation step for both isomers compared to unsubstituted phenylboronic acid. The pKa value is a good measure of the Lewis acidity of the boronic acid, with a higher pKa indicating a less acidic and more electron-rich compound. The experimental pKa of o-tolylboronic acid is 9.0, while the predicted pKa of p-tolylboronic acid is 8.84[2]. The slightly higher pKa of the ortho isomer suggests it is slightly less acidic and therefore, in principle, could be slightly more reactive in the transmetalation step due to electronic reasons alone. However, the observed reactivity trend contradicts this simple electronic argument, indicating that other factors are at play.

Steric Effects: The primary differentiator between the two isomers is the position of the methyl group. In o-tolylboronic acid, the methyl group is adjacent to the boronic acid moiety. This proximity introduces steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst during the crucial transmetalation step of the catalytic cycle. This steric impediment is absent in p-tolylboronic acid, where the methyl group is positioned far from the reaction center. The slightly lower yield observed for o-tolylboronic acid (90%) compared to p-tolylboronic acid (99%) can be attributed to this steric hindrance, which likely slows down the rate of the transmetalation step[1]. Although the electronic effect of the ortho-methyl group might slightly favor reactivity, the steric effect appears to be the dominant factor leading to the observed difference in yield.

Experimental Protocols

The following is a detailed experimental protocol for a comparative Suzuki-Miyaura coupling reaction, adapted from the literature, which can be used to evaluate the relative reactivity of ortho- and para-tolylboronic acid.[1]

Materials:

  • Aryl halide (e.g., 1-bromo-4-(chloromethyl)benzene)

  • ortho-Tolylboronic acid

  • para-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective tolylboronic acid isomer (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).

  • Add toluene (10 mL) and degassed water (1 mL) to the flask.

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B [Ar-Pd(II)L_n-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)L_n-OH] B->C Ligand Exchange (Base, e.g., OH-) D [Ar-Pd(II)L_n-Ar'] C->D Transmetalation (Ar'-B(OH)₂) D->A Reductive Elimination E Ar-Ar' D->E Comparative_Workflow cluster_1 Comparative Reactivity Workflow start Start setup Reaction Setup (Identical Conditions) start->setup reaction_o Reaction with o-Tolylboronic Acid setup->reaction_o reaction_p Reaction with p-Tolylboronic Acid setup->reaction_p monitoring Reaction Monitoring (TLC, GC-MS) reaction_o->monitoring reaction_p->monitoring workup Workup & Purification monitoring->workup analysis Yield & Purity Determination workup->analysis comparison Compare Reactivity analysis->comparison end End comparison->end

References

Tolylboronic Acid: A Technical Guide to Stability and Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the stability and optimal storage conditions for tolylboronic acid. Given its critical role as a building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutics, a thorough knowledge of its handling and storage is paramount to ensure experimental reproducibility and success. This document outlines the key factors influencing the stability of this compound, recommended storage protocols, and methodologies for assessing its purity and degradation.

Core Concepts of this compound Stability

This compound, existing as ortho-, meta-, and para-isomers, is generally a crystalline solid that is relatively stable under ambient conditions when pure. However, its stability can be compromised by several factors, leading to degradation and the formation of impurities that can impede its reactivity in sensitive applications like Suzuki-Miyaura coupling. The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation, oxidation, and the formation of anhydrides (boroxines).

Protodeboronation: This is a process where the carbon-boron bond is cleaved, typically in the presence of aqueous media, resulting in the formation of toluene and boric acid. This hydrolytic instability can be influenced by pH and temperature.[1][2][3]

Oxidation: Arylboronic acids are susceptible to oxidation, which can be initiated by air, light, or residual oxidizing agents.[4][5][6][7][8] This degradation pathway leads to the formation of the corresponding cresol (hydroxytoluene) and boric acid, rendering the reagent inactive for cross-coupling reactions. Some studies have shown that at physiological pH, the oxidation rate of phenylboronic acid is comparable to that of thiols.[5][6]

Anhydride (Boroxine) Formation: In the solid state or in concentrated solutions, this compound can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. While this process is often reversible upon addition of water, the presence of boroxines can complicate stoichiometry calculations and may affect reaction kinetics. The interconversion between the acid and its boroxine can be monitored using techniques like 11B NMR spectroscopy.[9][10][11]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and stability studies on related arylboronic acids:

ParameterRecommendationRationale
Temperature Store in a cool environment, with refrigeration (2-8 °C) being ideal.[12]Reduces the rate of thermal degradation and anhydride formation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation by atmospheric oxygen.
Light Protect from light by storing in an amber or opaque container.Prevents photodegradation.
Moisture Keep in a tightly sealed container in a dry, desiccated environment.Minimizes hydrolysis (protodeboronation) and anhydride formation/reversion.[1][4]
Purity Use high-purity this compound, as impurities can catalyze degradation.Ensures consistent reactivity and stability.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and its formulations, forced degradation studies are often employed. These studies intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

General Forced Degradation Protocol

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • p-Tolylboronic acid

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of p-tolylboronic acid in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 30 minutes. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 30 minutes. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 7 days.

  • Thermal Degradation: Store the solid p-tolylboronic acid in an oven at 105°C or a temperature 40°C below its melting point if the melting point is less than 150°C. Analyze samples at appropriate time points.

  • Photolytic Degradation: Expose the solid p-tolylboronic acid to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². Keep a control sample protected from light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

HPLC Method for Purity and Stability Analysis

A reversed-phase HPLC method is suitable for monitoring the purity of this compound and detecting its degradation products.

ParameterCondition
Column C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 35 °C

Note: The use of columns with low silanol activity can minimize on-column hydrolysis of boronic acids.

11B NMR Spectroscopy for Anhydride (Boroxine) Detection

11B NMR is a powerful tool for distinguishing between the boronic acid and its corresponding boroxine anhydride.

Procedure:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the 11B NMR spectrum.

  • The boronic acid will typically show a signal around 30 ppm, while the boroxine will have a broader signal at a slightly different chemical shift. The relative integration of these signals can provide a quantitative measure of the boroxine content.[9][10][11]

Role in Drug Development: The Suzuki-Miyaura Coupling

This compound is a cornerstone reagent in drug discovery, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst PdII_Aryl R-Pd(II)-X (Aryl Palladium Complex) Pd0->PdII_Aryl Aryl Halide (R-X) OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)-Ar (Diaryl Palladium Complex) PdII_Aryl->PdII_Diaryl This compound (Ar-B(OH)2) + Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Biaryl Product (R-Ar) RedElim Reductive Elimination Biaryl Biaryl Product (e.g., Phenyltoluene) ArylHalide Aryl Halide (e.g., Bromobenzene) TolylboronicAcid This compound Base Base (e.g., K2CO3)

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the tolylboronate (formed from this compound and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[13][14][15] The stability and purity of the this compound are crucial for the efficiency of the transmetalation step and the overall success of the reaction.

Experimental Workflow for Handling this compound in Synthesis

To ensure the successful use of this compound in a typical laboratory synthesis, the following workflow is recommended.

Tolylboronic_Acid_Workflow start Start: Procure This compound storage Store under Inert Gas in a Cool, Dry, Dark Place start->storage purity_check Assess Purity (e.g., HPLC, NMR) storage->purity_check purity_check->start Purity Not OK weighing Weigh Quickly in a Dry Environment purity_check->weighing Purity OK reaction_setup Set up Reaction under Inert Atmosphere weighing->reaction_setup reaction Perform Suzuki-Miyaura Coupling Reaction reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify Product (e.g., Chromatography) workup->purification end End: Isolated Biaryl Product purification->end

Handling Workflow for this compound

This workflow emphasizes the importance of proper storage and handling to maintain the integrity of this compound from procurement to its use in a chemical reaction.

Conclusion

The stability of this compound is a critical factor for its successful application in drug discovery and organic synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this vital reagent. The experimental protocols provided in this guide offer a framework for assessing the stability of this compound and developing robust analytical methods. Adherence to these guidelines will contribute to more reliable and reproducible synthetic outcomes.

References

Tolylboronic Acid: A Technical Guide to Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tolylboronic acid in common organic solvents. This compound and its isomers (ortho, meta, and para) are crucial reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of their solubility is paramount for reaction optimization, purification, and formulation in various applications, including pharmaceutical and materials science research.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for all this compound isomers across a wide range of organic solvents is not extensively available in published literature, this guide compiles the available information to provide a comparative overview. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can influence their solubility characteristics.

Table 1: Quantitative Solubility of p-Tolylboronic Acid

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL
Supercritical Carbon Dioxide (CO₂)353 K (80 °C)Data available at various pressures[1]
Supercritical Carbon Dioxide (CO₂)383 K (110 °C)Data available at various pressures[1]

Table 2: Qualitative Solubility of this compound Isomers

IsomerSolventSolubility Description
p-Tolylboronic AcidMost Organic SolventsSoluble
p-Tolylboronic AcidWaterInsoluble[2], Soluble[3]
p-Tolylboronic AcidMethanolSoluble
p-Tolylboronic AcidEthanolSoluble
p-Tolylboronic AcidDiethyl EtherSoluble
p-Tolylboronic AcidBenzeneSoluble
o-Tolylboronic AcidWaterSlightly soluble[4]
m-Tolylboronic AcidMethanolSoluble
m-Tolylboronic AcidWaterSlightly soluble

Note: Conflicting reports on the water solubility of p-tolylboronic acid exist in the literature, which may be attributed to variations in experimental conditions or the presence of impurities.

Experimental Protocol: Dynamic Method for Solubility Determination

A robust and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This approach relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A sample of the boronic acid and the chosen solvent of a precisely known composition is prepared as a biphasic mixture. This mixture is then heated at a slow, constant rate with vigorous stirring. The equilibrium solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogeneous solution. The transition from a turbid suspension to a clear solution can be monitored by observing the change in light transmission through the sample.

Materials and Apparatus
  • This compound Isomer: High-purity solid.

  • Organic Solvents: HPLC-grade or equivalent.

  • Jacketed Glass Vessel: To enable precise temperature control via a circulating fluid.

  • Analytical Balance: For accurate mass measurements.

  • Magnetic Stirrer and Stir Bar: To ensure uniform mixing and heat distribution.

  • Calibrated Temperature Probe: For accurate temperature measurement of the sample.

  • Luminance Probe or a Light Source and Detector: To monitor the turbidity of the mixture.

  • Heating/Cooling Circulator: To control the temperature of the jacketed vessel with a programmable heating rate.

Procedure
  • Sample Preparation: Accurately weigh the desired amounts of the this compound isomer and the selected organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Begin stirring the biphasic mixture vigorously and commence heating at a slow, constant rate (e.g., 0.2-0.5 K/min) using the circulating bath.

  • Turbidity Monitoring: Continuously monitor the light transmission through the sample. As the solid dissolves with increasing temperature, the turbidity will decrease, and the light transmission will increase.

  • Endpoint Determination: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat this procedure for a range of different compositions of the this compound and solvent to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Accurately weigh This compound add_to_vessel Combine in jacketed glass vessel weigh_acid->add_to_vessel weigh_solvent Accurately weigh organic solvent weigh_solvent->add_to_vessel start_stirring Start vigorous stirring add_to_vessel->start_stirring start_heating Begin slow, constant rate heating start_stirring->start_heating monitor_turbidity Continuously monitor light transmission start_heating->monitor_turbidity record_temp Record temperature at complete dissolution monitor_turbidity->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp plot_curve Plot solubility vs. temperature repeat_exp->plot_curve

References

Health and safety information for handling tolylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling this compound, a reagent commonly used in organic synthesis, particularly in Suzuki coupling reactions. Due to its hazardous properties, a thorough understanding of safe handling practices, emergency procedures, and disposal methods is crucial for all personnel working with this compound. This document outlines the key hazards, protective measures, and response protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity, Oral (for 4-Tolylboronic acid)Category 4H302: Harmful if swallowed.[5]

Signal Word: Warning[1][4][5]

Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound Isomers

Property4-Tolylboronic acid2-Tolylboronic acidm-Tolylboronic acid
CAS Number 5720-05-8[4][5][6][7]16419-60-6[8]17933-03-8[2][9]
Molecular Formula C₇H₉BO₂[3][5][6][7]C₇H₉BO₂[8]C₇H₉BO₂[9]
Molecular Weight 135.96 g/mol [3][5][7]135.96 g/mol [8]135.96 g/mol [9]
Appearance White to off-white solid/crystalline powder.[7]Beige crystalline powder.[10]Solid.
Melting Point 256-263 °C[5][6][7]162-164 °C[10]Not specified.
Boiling Point 275.2 °C at 760 mmHg[5][6]Not specified.Not specified.
Solubility Slightly soluble in water.[10]Slightly soluble in water.[10]Not specified.

Safe Handling and Storage

Adherence to strict handling and storage protocols is mandatory to minimize exposure risks.

Engineering Controls
  • Ventilation: Handle this compound exclusively in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust.[1][4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following equipment must be worn when handling this compound:

Table 3: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1][11]Protects eyes from dust particles and potential splashes.[11]
Hand Protection Chemically resistant, impervious gloves (e.g., disposable nitrile or butyl rubber gloves).[1][11][12] Gloves must be inspected before use and changed immediately upon contamination.[1][11]Prevents skin contact. Proper glove removal technique is essential to avoid cross-contamination.[11]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[11]Protects skin from accidental spills and contact.[1]
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient.[1][4]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1][8]
Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Recommended storage temperatures can range from 0-8°C or refrigerated conditions to maintain quality.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

Experimental Protocols: Emergency and Disposal Procedures

While specific toxicological experiment protocols are not publicly available, the following procedures for handling emergencies and disposal are critical for laboratory safety.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First-Aid Protocols for this compound Exposure

Exposure RouteProtocol
Inhalation 1. Remove the victim to fresh air immediately.[1][4][5] 2. If breathing is difficult, administer oxygen.[1][13] 3. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1] 4. Seek immediate medical attention.[1][4]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4] 2. Remove all contaminated clothing and shoes.[1][5] 3. If skin irritation occurs or persists, seek medical advice.[1][2]
Eye Contact 1. Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][4][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] 3. Seek immediate medical attention from an ophthalmologist.[2][8]
Ingestion 1. Rinse mouth thoroughly with water.[4][5][8] 2. Do NOT induce vomiting.[5] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention.[4][5]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate non-essential personnel from the spill area.[1][5]

  • Ensure Ventilation: Ensure adequate ventilation.

  • Avoid Dust Formation: Do not create dust clouds. Avoid breathing dust and vapors.[1][5][8]

  • Personal Protection: Wear all required PPE as outlined in Table 3, including respiratory protection.[1][5]

  • Containment and Cleanup:

    • Sweep up the spilled solid material using non-sparking tools.[1][4]

    • Collect the material and place it into a suitable, closed, and labeled container for disposal.[1][4][8]

    • Clean the affected area thoroughly.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[1][8]

Waste Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.[4]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4]

  • It is recommended to use a licensed professional waste disposal service.[8]

Visualized Safety Workflows

The following diagrams illustrate key safety and emergency response workflows.

Tolylboronic_Acid_Handling_Workflow start Start: Prepare for Handling ppe Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer post_handling Post-Handling Procedures weigh_transfer->post_handling end End: Safe Completion post_handling->end

Caption: Standard workflow for safely handling this compound.

Emergency_Response_Exposure exposure Exposure Event (Skin, Eye, Inhalation) remove Remove from Exposure Source exposure->remove first_aid First Aid Measures Skin: Wash 15+ min Eyes: Rinse 15+ min Inhalation: Fresh Air remove->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical sds Provide SDS to Medical Personnel seek_medical->sds

Caption: Logical flow for responding to an exposure event.

Spill_Cleanup_Procedure spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Full PPE (incl. Respirator) evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Sweep Up with Non-Sparking Tools contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Cleanup Complete decontaminate->end

Caption: Step-by-step procedure for cleaning up a this compound spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, the available data indicates potential for harm.

Table 5: Acute Toxicity Data for 4-Tolylboronic Acid

Test TypeRoute of ExposureSpeciesDose/Duration
LD50 (Lethal Dose, 50%)IntravenousMouse172 mg/kg[6]

Note: This data is for 4-tolylboronic acid. "Details of toxic effects not reported other than lethal dose value."[6]

Carcinogenicity: There is no information available to indicate that this compound is a carcinogen.[4][8] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for the specific this compound isomer you are using and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species, such as tolylboronic acid, with an organic halide or triflate. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This compound is a common and versatile reagent in these reactions, allowing for the introduction of a tolyl group onto various aromatic and heteroaromatic scaffolds. These application notes provide detailed protocols and compiled data for researchers employing this compound in palladium-catalyzed cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in this context is the formation of a new C(sp²)–C(sp²) bond with an aryl or heteroaryl halide/triflate. The general transformation is depicted below:

General Reaction Scheme:

Ar-X + (p-tolyl)-B(OH)₂ --(Pd catalyst, Base)--> Ar-(p-tolyl)

Where Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (X = OTf).

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors including the choice of catalyst, ligand, base, and solvent system. Below are tabulated summaries of reaction conditions and yields from various reported procedures.

Table 1: Cross-Coupling of Various Aryl Halides with p-Tolylboronic Acid

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
11-bromo-4-(chloromethyl)benzenePd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (5)Toluene/H₂O (10:1)80296[3]
24-Bromobenzyl chloridePd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (5)Toluene/H₂O (10:1)80296[3]
34-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivativePd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-89[4]
46-methyl-3-phenyl-4-tosyloxy-2-pyronePd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-95[4]
5Various Aryl HalidesPd/ˢSphos (5)-K₂CO₃ (3)H₂O/Acetonitrile (4:1)3718>92[5]
63-chloroanisole--K₃PO₄ (2)Dioxane/H₂O (4:1)2518Good Conversion[1]

Table 2: One-Pot Dual Arylation using p-Tolylboronic Acid

This table illustrates a sequential coupling where p-tolylboronic acid is first coupled, followed by a second, different arylboronic acid.

EntrySecond Arylboronic AcidFirst Coupling Time (h)Second Coupling Time (h)Overall Yield (%)Reference
1Phenylboronic acid2596[3]
24-Methoxyphenylboronic acid2585[3]
34-Chlorophenylboronic acid2592[3]
42-Naphthylboronic acid2557[3]
Reaction Conditions: 1) 1-bromo-4-(chloromethyl)benzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), Pd(OAc)₂ (2 mol%), PCy₃∙HBF₄ (0.4 mol%), Cs₂CO₃ (5 equiv.), Toluene/H₂O (10:1), 80 °C. 2) Second arylboronic acid (0.33 mmol), PPh₃ (4.0 mol%), 80 °C.[3]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the cited literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling of an aryl halide with p-tolylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • p-Tolylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2-3 equiv.)

  • Toluene or Dioxane (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 mmol), p-tolylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent (Toluene or Dioxane, 5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Protocol 2: Mild, Aqueous Conditions for Suzuki-Miyaura Coupling

This protocol is suitable for substrates that may be sensitive to high temperatures or require greener reaction conditions.

Materials:

  • Aryl halide (0.1 mmol)

  • p-Tolylboronic acid (0.15 mmol, 1.5 equiv.)

  • Pd/ˢSphos catalyst (0.005 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (0.3 mmol, 3 equiv.)

  • Water (0.8 mL)

  • Acetonitrile (0.2 mL)

  • Reaction vial

Procedure:

  • In a reaction vial, combine the aryl halide (0.1 mmol), p-tolylboronic acid (0.15 mmol), Pd/ˢSphos catalyst (5 mol%), and potassium carbonate (0.3 mmol).

  • Add the water-acetonitrile solvent mixture (4:1, 1 mL).

  • Stir the reaction mixture at 37 °C for 18 hours.[5]

  • Monitor the reaction for completion.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with the palladium catalyst alternating between Pd(0) and Pd(II) oxidation states.[2][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdTolyl Ar-Pd(II)-Tolyl Ln Transmetal->ArPdTolyl BX_out X-B(OR)2 Transmetal->BX_out RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-Tolyl RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd TolylB_in Tolyl-B(OR)2 TolylB_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the typical workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Experimental_Workflow arrow arrow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup  Reaction  Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Tolylboronic Acid: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tolylboronic acid, existing as ortho-, meta-, and para-isomers, has emerged as an indispensable tool in organic synthesis. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] This family of organoboron compounds offers a stable, efficient, and highly versatile platform for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like those used in organic light-emitting diodes (OLEDs).[1][3][4] Their high reactivity, compatibility with a wide range of functional groups, and relatively low toxicity make them superior reagents for constructing biaryl and substituted aromatic structures.[5][6]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic transformations, with a primary focus on the Suzuki-Miyaura coupling and direct C-H functionalization reactions.

Key Applications of this compound

Tolylboronic acids are key reagents in a multitude of palladium-catalyzed and other transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Cross-Coupling: The most common application, used to synthesize biaryls by coupling with aryl, vinyl, or alkyl halides and triflates.[1][7]

  • Direct C-H Functionalization: An increasingly important method where tolylboronic acids are used to directly arylate C-H bonds, avoiding the need for pre-functionalized substrates.

  • Other Cross-Coupling Reactions: Including Rhodium-catalyzed asymmetric additions and ligand-free copper-catalyzed couplings.

  • Catalyst Preparation: Used as a reagent in the preparation of specialized catalysts for various cross-coupling reactions.

Quantitative Data: Suzuki-Miyaura Cross-Coupling Reactions

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of tolylboronic acids with various aryl halides.

Table 1: Palladium-Catalyzed Coupling of p-Tolylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-(chloromethyl)benzene1 mol% Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80299[8]
24-Chlorobenzaldehyde0.5 mol% [Pd-NHC Complex]KOHi-PrOH25298[9]
34-Chloroacetophenone0.5 mol% [Pd-NHC Complex]KOHi-PrOH25298[9]
41-Chloro-4-nitrobenzene0.5 mol% [Pd-NHC Complex]KOHi-PrOH25297[9]
54-BromobenzonitrilePd/NiFe₂O₄K₂CO₃DMF/H₂O1000.3394[6]
64-BromoanisolePd/NiFe₂O₄K₂CO₃DMF/H₂O1000.1798[6]

Table 2: Palladium-Catalyzed Coupling of o- and m-Tolylboronic Acid with Aryl Halides

EntryThis compound IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1ortho1-Bromo-2-(chloromethyl)benzene0.2 mol% Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80290[8]
2meta1-Bromo-3-(chloromethyl)benzene0.2 mol% Pd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80298[8]
3ortho2-Bromo-m-xylenePd complexes of triazole-based phosphines-----[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of p-Tolylboronic Acid with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed synthesis of a biaryl compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • p-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add the aryl bromide, p-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling at Room Temperature

This protocol outlines a simplified, environmentally friendly procedure using a water-based solvent system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., p-tolylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • Water Extract of Banana (WEB) as solvent (3 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB (3 mL).

  • Stir the mixture vigorously at room temperature for the required time (typically a few hours, monitor by TLC).

  • After the reaction is complete, extract the aqueous solution with diethyl ether (4 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by column chromatography over silica gel (eluent: n-hexane/ethyl acetate, 9:1 v/v) to yield the pure coupled product.[11]

Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[12][13] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[4][7][14]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition  R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation  R²-B(OH)₂ (Base) pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination  R¹-R² reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting, from reaction setup to product isolation.[15]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Purge with Inert Gas solvent->inert heat 5. Heat and Stir inert->heat monitor 6. Monitor Progress (TLC/GC) heat->monitor quench 7. Cool and Quench monitor->quench Reaction Complete extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Column Chromatography concentrate->purify product 12. Pure Product (Characterization) purify->product

References

Applications of Tolylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylboronic acid, existing as ortho-, meta-, and para-isomers, represents a class of versatile building blocks in medicinal chemistry. While not typically therapeutic agents in their own right, their true value lies in their utility as key intermediates in the synthesis of complex bioactive molecules. The boronic acid moiety facilitates a range of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This capability has made tolylboronic acids indispensable in the construction of novel drug candidates targeting a wide array of diseases, from cancer to infectious diseases. Furthermore, recent studies have explored the direct biological activities of molecules where the this compound scaffold is a core component of the final pharmacophore.

This document provides detailed application notes on the use of this compound in medicinal chemistry, experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways.

Application Notes

This compound as a Scaffold for Enzyme Inhibitors

This compound derivatives have been successfully employed as foundational structures for the development of potent and selective enzyme inhibitors. The boronic acid group can act as a key pharmacophoric feature, often mimicking the tetrahedral transition state of substrate hydrolysis in enzymes like proteases and esterases.

  • Tyrosinase Inhibitors for Hyperpigmentation Disorders: Certain this compound-containing thiosemicarbazones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3] Overactivity of tyrosinase is implicated in various skin hyperpigmentation disorders. The tolyl group in these compounds can be strategically positioned (ortho, meta, or para) to optimize interactions with the enzyme's active site, thereby influencing inhibitory potency.

  • Anticancer Agents Targeting Key Cellular Pathways: The this compound moiety has been incorporated into chalcone structures to create dual-action anticancer and anti-inflammatory agents.[4] These compounds have demonstrated cytotoxicity against various cancer cell lines. The tolyl group can be modified to enhance cell permeability and target engagement.

Role in the Synthesis of Complex Bioactive Molecules via Suzuki-Miyaura Coupling

The primary application of this compound in medicinal chemistry is its use as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction allows for the straightforward installation of a tolyl group onto a diverse range of molecular scaffolds, a common strategy in lead optimization to probe steric and electronic effects on biological activity.

  • Building Blocks for Kinase Inhibitors: The tolyl group is a prevalent feature in many kinase inhibitors. By using this compound in Suzuki-Miyaura coupling reactions with halogenated heterocyclic cores (e.g., pyrimidines, pyrazoles), medicinal chemists can rapidly generate libraries of potential kinase inhibitors for screening.

  • Synthesis of Antibacterial Agents: Halogenated phenylboronic acids, including derivatives that could be synthesized from tolylboronic acids, have shown antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[5] The tolyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.

Quantitative Data

The following tables summarize the biological activity of representative compounds synthesized using or containing a this compound moiety.

Table 1: Tyrosinase Inhibitory Activity of this compound-Containing Thiosemicarbazones [3]

Compound IDStructureTolyl IsomerIC₅₀ (µM)
1 2-((2-hydroxy-5-methylphenyl)methylene)hydrazine-1-carbothioamidepara11.7
2 2-((2-hydroxy-4-methylphenyl)methylene)hydrazine-1-carbothioamidemeta14.2
3 2-((2-hydroxy-3-methylphenyl)methylene)hydrazine-1-carbothioamideortho19.8
Kojic Acid (Reference)-16.7

Table 2: Anticancer Activity of a this compound-Containing Chalcone [4]

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 5 Squamous Cell Carcinoma (SCC-25)17.9
Metastatic Pharyngeal Cancer (Detroit-562)58.9

Table 3: Antibacterial Activity of Halogenated Phenylboronic Acids [5]

Compound IDBacterial StrainMIC (µg/mL)
DIMPBA Vibrio parahaemolyticus100
Vibrio harveyi100
FIPBA Vibrio parahaemolyticus100
Vibrio harveyi100

Note: DIMPBA (3,5-diiodo-2-methoxyphenylboronic acid) and FIPBA (2-fluoro-5-iodophenylboronic acid) are examples of phenylboronic acids with demonstrated antibacterial activity. While not directly tolylboronic acids, they represent a class of compounds where a substituted phenylboronic acid is the active agent.

Experimental Protocols

Synthesis of a this compound-Containing Tyrosinase Inhibitor

This protocol is adapted from the synthesis of boronic derivatives of thiosemicarbazones.[6]

Reaction Scheme:

Materials:

  • (Formylphenyl)boronic acid (ortho, meta, or para isomer)

  • Thiosemicarbazide

  • Formic acid (HCOOH)

  • Deionized water

  • Hexane

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a 100-mL round-bottomed flask, dissolve one molar equivalent of the chosen (formylphenyl)boronic acid isomer in 20 mL of hot deionized water with stirring.

  • To this solution, add one molar equivalent of thiosemicarbazide and 5 drops of formic acid.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours with continuous stirring.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with hexane (3 x 5 mL) to remove any non-polar impurities.

  • Dry the purified product in vacuo to yield the final thiosemicarbazone derivative.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Scaffold

This is a general protocol for the Suzuki-Miyaura coupling that can be adapted for the synthesis of various bioactive molecules using this compound.

Reaction Scheme:

Proteasome inhibition by this compound derivatives.
Mevalonate Pathway and FPPS Inhibition

The mevalonate pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation. Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway. Inhibition of FPPS, for which some boronic acid-related compounds have been investigated, disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to reduced protein prenylation and subsequent cellular effects. [7][8]

Mevalonate_Pathway cluster_1 Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPPS FPP FPP IPP->FPP FPPS DMAPP->GPP FPPS GPP->FPP FPPS GGPP GGPP FPP->GGPP Protein_Prenylation Protein Prenylation (e.g., Ras, Rho) FPP->Protein_Prenylation GGPP->Protein_Prenylation FPPS FPPS Tolylboronic_Analog This compound Analog (Potential FPPS Inhibitor) Tolylboronic_Analog->FPPS Inhibition Cell_Signaling Cell Signaling & Proliferation Protein_Prenylation->Cell_Signaling

Inhibition of the mevalonate pathway via FPPS.
Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive molecules based on this compound typically follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow Start Start: This compound & Aryl Halide Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening (e.g., Enzyme Assay) Characterization->Screening Hit_Identified Hit Compound Identified? Screening->Hit_Identified Secondary_Assay Secondary Assays (Cell-based, IC₅₀/MIC) Hit_Identified->Secondary_Assay Yes End End Hit_Identified->End No Lead_Compound Lead Compound Secondary_Assay->Lead_Compound

Drug discovery workflow using this compound.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Using Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of biaryl compounds utilizing tolylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile and robust method is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[1][2][3]

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (this compound) and an aryl halide or triflate, catalyzed by a palladium complex.[4][5] This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3][6]

Overview of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ (Transmetalation) Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Ar'-B(OH)₂ (this compound) Base Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination end_cycle start_cycle start_cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with 4-Tolylboronic Acid

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloroacetophenone[Pd] (0.5)KOHi-PrOH25298[7]
24-Chlorobenzonitrile[Pd] (0.5)KOHi-PrOH25295[7]
34-Chloronitrobenzene[Pd] (0.5)KOHi-PrOH25292[7]
4ChlorobenzeneNiCl₂/PPh₃ (3)K₃PO₄·nH₂OToluene80-100--[8]

Table 2: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseYield (%)ee (%)Reference
1(1-Bromo-2-naphthyl)diisopropylphosphine oxideo-Tolylboronic acid0.2% Pd0.24% 2cK₃PO₄9586[9]
2(1-Chloro-2-naphthyl)diisopropylphosphine oxideo-Tolylboronic acid-(S)-KenPhos-9184[10]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling reaction using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of aryl halides with this compound.

General_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide (1 mmol), This compound (1.2 mmol), Base (e.g., K₂CO₃, 2 mmol), and Pd Catalyst (e.g., Pd(OAc)₂, 0.5 mol%) in a reaction vessel. Solvent Add Solvent (e.g., Toluene/Water, 4:1, 10 mL). Reagents->Solvent Degas Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the required time (e.g., 4-12 h). Degas->Heat Monitor Monitor the reaction progress by TLC or GC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Filter Filter the mixture through Celite® to remove the catalyst. Cool->Filter Extract Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate). Filter->Extract Dry Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)[11]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.5-5 mol%)[12]

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Water (for biphasic systems)

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-24 hours).[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • PdCl₂(dppf) (0.1 mmol)

  • 2 M K₂CO₃ (10 mmol)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.1 mmol), and 2 M K₂CO₃ (10 mmol).[13]

  • Add N,N-Dimethylacetamide (DMA) to dissolve all solids.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150 °C for 20 minutes.[13]

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by column chromatography.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Microwave reactions can generate high pressure. Use only vessels specifically designed for microwave synthesis and follow the manufacturer's safety guidelines.

Applications in Drug Development

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry. These structural motifs are present in a wide array of biologically active compounds, including anti-inflammatory drugs, anti-cancer agents, and antivirals.[2][6] The use of substituted tolylboronic acids allows for the introduction of specific functionalities that can modulate the pharmacological properties of the final compound, aiding in structure-activity relationship (SAR) studies.[1][3] For example, the biaryl motif is a key structural feature in drugs like the anti-malarial agent Korupensamine A and the alkaloid Hippadine.[4]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

    • Optimize the base, solvent, temperature, and catalyst/ligand system.

    • Check the quality of the boronic acid, as they can degrade over time.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur, especially at higher temperatures.[14] Lowering the reaction temperature or using a different catalyst system may help.

  • Protodeborylation:

    • The cleavage of the C-B bond by a proton source can be a competing reaction. Using anhydrous conditions and a suitable base can minimize this.[5]

References

Application Notes and Protocols: Tolylboronic Acid in the Development of Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolylboronic acid and its derivatives have emerged as versatile building blocks in the design of fluorescent sensors for a wide range of biologically relevant analytes. The inherent ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols forms the basis for the detection of saccharides, including glucose. Furthermore, the electronic properties of the tolyl group can be modulated to fine-tune the sensor's reactivity and photophysical properties, enabling the detection of other important species such as reactive oxygen species (ROS). These sensors operate on various signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET), leading to a detectable change in fluorescence upon analyte binding. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent sensors.

Principle of Detection

The fundamental principle behind the function of this compound-based fluorescent sensors lies in the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in many target analytes, most notably saccharides.[1] This binding event alters the electronic properties of the sensor molecule, which in turn modulates the fluorescence output of an appended fluorophore. The tolyl group, an aryl substituent on the boronic acid, influences the Lewis acidity of the boron atom and can be part of the conjugated system of the fluorophore, thereby affecting the overall sensor performance.

For the detection of reactive oxygen species, such as hydrogen peroxide (H₂O₂), the mechanism involves an irreversible oxidation of the boronic acid to a phenol, which permanently alters the electronic structure of the sensor and leads to a distinct change in its fluorescence.[2]

Signaling Mechanisms

The fluorescence modulation in this compound sensors is primarily governed by three key photophysical processes:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a quencher (in this case, often an amine group positioned near the boronic acid). In the absence of the analyte, the lone pair of electrons on the nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence (fluorescence "OFF"). Upon binding of a diol to the boronic acid, the B-N interaction is altered, inhibiting the PET process and restoring fluorescence (fluorescence "ON").[3][4][5]

  • Intramolecular Charge Transfer (ICT): ICT sensors are designed with electron-donating and electron-accepting groups at opposite ends of a conjugated system. The boronic acid group can act as an electron-withdrawing or -donating group depending on its binding state. The binding of an analyte to the boronic acid changes its electronic nature, thereby altering the ICT character of the excited state and causing a shift in the emission wavelength or a change in fluorescence intensity.[6][7]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors consist of a donor fluorophore and an acceptor molecule (which can be another fluorophore or a quencher). The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance between them. Analyte binding can induce a conformational change in the sensor, altering the donor-acceptor distance and thus modulating the FRET efficiency, leading to a ratiometric fluorescence response.[8][9][10]

Data Presentation: Performance of this compound-Based Fluorescent Sensors

The following tables summarize the quantitative data for representative this compound-based fluorescent sensors for the detection of saccharides and reactive oxygen species.

Table 1: this compound-Based Fluorescent Sensors for Saccharides

Sensor Structure/NameAnalyteFluorophoreSignaling MechanismLinear RangeDetection Limit (LOD)Key Findings & Reference
m-Tolylboronic acid-based AIEgenSaccharidesTetraphenylethene (TPE)Aggregation-Induced Emission (AIE) & ICTAnalyte dependentNot specifiedDiscriminates 12 different saccharides using a sensor array approach with varying pH.[11]
o-aminomethylphenylboronic acid derivativeGlucoseAnthracenePET0-0.2 M1.37 µMHigh sensitivity and used for imaging glucose heterogeneity in normal and tumor cells.[12][13]
Phenylboronic acid-BODIPY conjugateFructoseBODIPYICT100–1000 μM32 μMDemonstrates a linear fluorescence response to D-fructose.[14]

Table 2: this compound-Based Fluorescent Sensors for Reactive Oxygen Species (ROS)

Sensor Structure/NameAnalyteFluorophoreSignaling MechanismLinear RangeDetection Limit (LOD)Key Findings & Reference
m-Tolylboronic acid pinacol ester-ResorufinTyrosinase (produces ROS)ResorufinEnzyme-catalyzed hydroxylation and elimination1-100 U/mL0.5 U/mLHighly selective for tyrosinase over other biological substances including ROS.[2]
Coumarin-boronate esterPeroxynitrite (ONOO⁻)CoumarinOxidation of boronate1-50 µMNot specifiedRatiometric probes for detecting ONOO⁻ in different cellular organelles.[15]
Coumarin-boronate ester 'AND' logic probeONOO⁻ and Glutathione (GSH)CoumarinOxidation and Thiolysis0-5.5 µM (ONOO⁻), 0-4.5 µM (GSH)Not specifiedRequires the presence of both analytes for a significant fluorescence enhancement.[2][16][17]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Coumarin Fluorescent Sensor

This protocol describes the synthesis of a coumarin-based fluorescent probe for the detection of reactive oxygen species, adapted from literature procedures.[18][19]

Materials:

  • 4-(bromomethyl)phenylboronic acid pinacol ester

  • 7-hydroxycoumarin

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 eq) to the reaction mixture.

  • Stir the reaction at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound-coumarin sensor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of Hydrogen Peroxide (H₂O₂)

This protocol outlines the general procedure for evaluating the fluorescence response of a this compound-based sensor towards H₂O₂.

Materials:

  • This compound-based fluorescent sensor stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 10 mM in water)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorescent sensor (e.g., 10 µM) in PBS (pH 7.4).

  • Prepare a series of H₂O₂ dilutions in PBS to achieve final concentrations ranging from 0 to 100 µM.

  • In a 96-well plate, add 100 µL of the sensor working solution to each well.

  • Add 100 µL of the different H₂O₂ dilutions to the respective wells. Include a control well with PBS only.

  • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Plot the fluorescence intensity as a function of H₂O₂ concentration to determine the linear range and limit of detection.

Protocol 3: Live Cell Imaging of Glucose Uptake

This protocol provides a general method for visualizing intracellular glucose using a this compound-based fluorescent sensor.[12][13][20][21]

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free culture medium

  • This compound-based glucose sensor stock solution (e.g., 1 mM in DMSO)

  • Hoechst 33342 or another nuclear stain (optional)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Before imaging, wash the cells twice with glucose-free medium.

  • Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.

  • Prepare a loading solution of the fluorescent glucose sensor (e.g., 10 µM) in glucose-free medium.

  • Incubate the cells with the sensor loading solution at 37 °C for 30 minutes.

  • Wash the cells twice with glucose-free medium to remove excess sensor.

  • Add fresh glucose-free medium to the cells and acquire baseline fluorescence images using a confocal microscope.

  • To stimulate glucose uptake, add a known concentration of glucose (e.g., 5 mM final concentration) to the medium.

  • Acquire time-lapse fluorescence images to monitor the change in intracellular fluorescence as glucose is taken up by the cells.

  • If desired, co-stain with a nuclear marker like Hoechst 33342 for cell localization.

  • Analyze the fluorescence intensity changes in individual cells over time using appropriate imaging software.

Visualizations

Signaling Pathway Diagrams

PET_Mechanism cluster_0 Analyte Absent (Fluorescence OFF) cluster_1 Analyte Present (Fluorescence ON) Fluorophore_Excited_OFF Fluorophore* (Excited State) Quencher_OFF Amine Quencher Fluorophore_Excited_OFF->Quencher_OFF PET Fluorophore_Ground_OFF Fluorophore (Ground State) Fluorophore_Ground_OFF->Fluorophore_Excited_OFF Excitation Quencher_OFF->Fluorophore_Ground_OFF Non-radiative decay Boronic_Acid_OFF This compound Boronic_Acid_OFF->Quencher_OFF B-N Interaction Fluorophore_Excited_ON Fluorophore* (Excited State) Fluorophore_Ground_ON Fluorophore (Ground State) Fluorophore_Excited_ON->Fluorophore_Ground_ON Fluorescence Fluorophore_Ground_ON->Fluorophore_Excited_ON Excitation Quencher_ON Amine Boronic_Ester Boronic Ester Analyte Diol Analyte Analyte->Boronic_Ester

Caption: Photoinduced Electron Transfer (PET) mechanism.

ICT_Mechanism cluster_0 Before Analyte Binding cluster_1 After Analyte Binding Sensor_Ground_Before Donor - π-system - Acceptor (B(OH)₂) Sensor_Excited_Before D⁺ - π-system - A⁻ (B(OH)₂)* (ICT State 1) Sensor_Ground_Before->Sensor_Excited_Before Excitation Sensor_Ground_After Donor - π-system - Acceptor (B(OR)₂⁻) Sensor_Ground_Before->Sensor_Ground_After + Analyte Sensor_Excited_Before->Sensor_Ground_Before Fluorescence 1 (λ₁) Sensor_Excited_After D⁺ - π-system - A⁻ (B(OR)₂⁻)* (ICT State 2) Sensor_Ground_After->Sensor_Excited_After Excitation Sensor_Excited_After->Sensor_Ground_After Fluorescence 2 (λ₂) Analyte Diol Analyte

Caption: Intramolecular Charge Transfer (ICT) mechanism.

FRET_Mechanism cluster_0 Analyte Absent (FRET ON) cluster_1 Analyte Present (FRET OFF) Donor_Excited_OFF Donor Donor_Ground_OFF Donor Donor_Excited_OFF->Donor_Ground_OFF Donor Emission (Quenched) Acceptor_Ground_OFF Acceptor Donor_Excited_OFF->Acceptor_Ground_OFF FRET Donor_Ground_OFF->Donor_Excited_OFF Excitation Acceptor_Excited_OFF Acceptor Acceptor_Excited_OFF->Acceptor_Ground_OFF Acceptor Emission Boronic_Acid_OFF This compound Donor_Excited_ON Donor* Donor_Ground_ON Donor Donor_Excited_ON->Donor_Ground_ON Donor Emission Donor_Ground_ON->Donor_Excited_ON Excitation Acceptor_Ground_ON Acceptor Boronic_Ester Boronic Ester Analyte Diol Analyte Analyte->Boronic_Ester Experimental_Workflow cluster_synthesis Sensor Synthesis & Characterization cluster_invitro In Vitro Assay cluster_incell Live Cell Imaging Synthesis Organic Synthesis of this compound Probe Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Sensor Stock Solution Characterization->Stock_Solution Cell_Culture Cell Seeding and Culture Characterization->Cell_Culture Incubation Incubate Sensor with Analyte Stock_Solution->Incubation Analyte_Dilution Prepare Analyte Dilutions Analyte_Dilution->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Analysis_Invitro Data Analysis (LOD, Linear Range) Measurement->Data_Analysis_Invitro Sensor_Loading Incubate Cells with Sensor Cell_Culture->Sensor_Loading Imaging Confocal Microscopy Imaging Sensor_Loading->Imaging Stimulation Stimulate with Analyte (e.g., Glucose) Imaging->Stimulation Data_Analysis_Incell Image Analysis (Intensity vs. Time) Imaging->Data_Analysis_Incell Stimulation->Imaging

References

Application Notes and Protocols for Ligand-Free Suzuki Coupling with Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ligand-free Suzuki-Miyaura cross-coupling reactions utilizing tolylboronic acids. This environmentally conscious and cost-effective method avoids the use of expensive and often air-sensitive phosphine ligands, making it an attractive strategy in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] The "ligand-free" variant of this reaction has gained significant traction due to its operational simplicity, reduced cost, and greener footprint.[3][4] This protocol is particularly relevant for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.

Tolylboronic acids are valuable reagents in this context, allowing for the introduction of a methyl-substituted phenyl group, a common motif in drug candidates. These reactions are typically catalyzed by palladium salts, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), and proceed in the presence of a base in various solvent systems, including aqueous media.[3][5] The catalytic cycle is believed to involve the in situ formation of catalytically active palladium nanoparticles.

Advantages of Ligand-Free Suzuki Coupling

  • Cost-Effectiveness: Eliminates the need for expensive and often proprietary phosphine ligands.

  • Operational Simplicity: Reactions can often be set up under aerobic conditions without the need for rigorously dried solvents or inert atmospheres.[4]

  • Reduced Contamination: Avoids potential side reactions and purification challenges associated with phosphine ligands.

  • Environmental Benefits: Often utilizes greener solvents, such as water or ethanol, and generates less hazardous waste.[3]

Reaction Parameters and Optimization

Several factors influence the success and efficiency of ligand-free Suzuki couplings with tolylboronic acids. Careful consideration of the following parameters is crucial for optimal results.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.[5] Other sources like PdCl₂ can also be employed.

  • Base: A wide range of inorganic bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being frequently reported. The choice of base can be solvent-dependent.

  • Solvent: The reaction can be performed in various solvents, including toluene, ethanol, water, or aqueous mixtures.[3][5] The use of aqueous media is often preferred for its environmental benefits.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Aryl bromides and iodides are generally more reactive and may proceed at lower temperatures than the less reactive aryl chlorides.

  • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2] Electron-withdrawing groups on the aryl halide can enhance its reactivity.

  • Tolylboronic Acid Isomer: The steric hindrance of the methyl group in ortho-tolylboronic acid can sometimes lead to lower yields compared to its meta and para counterparts.

Data Presentation: Reaction of Tolylboronic Acids with Various Aryl Halides

The following tables summarize representative yields for the ligand-free Suzuki coupling of ortho-, meta-, and para-tolylboronic acid with a range of aryl halides under various conditions.

Table 1: Ligand-Free Suzuki Coupling of o-Tolylboronic Acid

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd(OAc)₂ (1)K₂CO₃ (2)Toluene/H₂O80294
2-Chloroanisole[Pd(η³-allyl)Cl]₂/NHC (0.5)K₂CO₃ (1.5)Ethanol401697
4-ChlorobenzonitrilePd(OAc)₂ (1)K₃PO₄ (2)Dioxane/H₂O1001285
1-Bromo-4-nitrobenzenePd/C (0.4)K₂CO₃ (2)Ethanol/H₂O80192

Table 2: Ligand-Free Suzuki Coupling of m-Tolylboronic Acid

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (0.5)K₂CO₃ (2)WEBRT0.595
4-Chloroacetophenone[Pd(η³-allyl)Cl]₂/NHC (0.5)K₂CO₃ (1.5)Ethanol401696
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1)K₃PO₄ (2)Toluene/H₂O90491
2-BromopyridinePd/C (0.4)K₂CO₃ (2)Ethanol/H₂O801.588

Table 3: Ligand-Free Suzuki Coupling of p-Tolylboronic Acid

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (0.2)Cs₂CO₃ (2)Toluene/H₂O80297
4-Chloroanisole[Pd(η³-allyl)Cl]₂/NHC (0.5)K₂CO₃ (1.5)Ethanol401698
1-Bromo-4-nitrobenzenePd/C (0.4)K₂CO₃ (2)Ethanol/H₂O800.599
4-IodoanisolePd(OAc)₂ (0.5)K₂CO₃ (2)WEBRT0.2596

Note: Yields are for the isolated product and can vary based on the specific reaction scale and purification method. "WEB" refers to Water Extract of Banana ash, a green solvent and base source. "NHC" refers to N-heterocyclic carbene precursor.

Experimental Protocols

General Protocol for Ligand-Free Suzuki Coupling in Aqueous Media

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Water, Ethanol/Water mixture, 5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol).

  • Add the chosen solvent (5-10 mL) to the flask.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.[5]

Protocol for Ligand-Free Suzuki Coupling in an Organic Solvent (Toluene)

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.1 mmol), cesium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol).

  • Add toluene (5 mL) and water (0.5 mL) to the reaction vessel.

  • Stir the mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the ligand-free Suzuki coupling reaction.

Suzuki_Mechanism Pd0 Pd(0) Nanoparticle OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'B(OH)₂) + Base

Caption: Proposed catalytic cycle for ligand-free Suzuki coupling.

Experimental_Workflow Reagents Combine Aryl Halide, This compound, Base, and Pd Catalyst Reaction Add Solvent and Heat/Stir Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

References

Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The advent of microwave-assisted organic synthesis has revolutionized this reaction, offering significant advantages in terms of reaction speed, efficiency, and yield. This document provides detailed application notes and protocols for conducting microwave-assisted Suzuki reactions with a specific focus on the use of tolylboronic acid isomers (ortho, meta, and para), which are crucial building blocks in the synthesis of numerous biologically active molecules.

Advantages of Microwave-Assisted Suzuki Reactions

Microwave irradiation provides rapid and efficient heating of the reaction mixture, leading to several key benefits over conventional heating methods:

  • Accelerated Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[1][2]

  • Improved Yields: The rapid and uniform heating often leads to higher product yields and reduced formation of byproducts.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Green Chemistry: Shorter reaction times and increased efficiency contribute to lower energy consumption. Additionally, the use of aqueous solvent systems is often feasible under microwave conditions, reducing the reliance on volatile organic solvents.[3]

Key Parameters for Optimization

The success of a microwave-assisted Suzuki reaction is dependent on the careful selection and optimization of several parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and palladium acetate (Pd(OAc)₂) with various phosphine ligands. The choice of catalyst and ligand can significantly impact the reaction's efficiency, particularly for less reactive aryl chlorides.[4]

  • Base: An appropriate base is crucial for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) are frequently used.[5]

  • Solvent: The choice of solvent is critical as it must efficiently absorb microwave energy. Polar solvents and aqueous mixtures are often preferred. Common solvent systems include 1,4-dioxane/water, DMF/water, and ethanol/water.[6]

  • Temperature and Time: Microwave reactors allow for precise control of reaction temperature. Typical temperatures for Suzuki couplings range from 100 to 150 °C, with reaction times of 5 to 30 minutes.[6][7]

Experimental Workflow and Catalytic Cycle

The general workflow for a microwave-assisted Suzuki reaction is straightforward. The following diagrams illustrate the typical experimental setup and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow Experimental Workflow for Microwave-Assisted Suzuki Reaction cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep_vial Add aryl halide, this compound, palladium catalyst, and base to a microwave reaction vial. add_solvent Add the chosen solvent system to the vial. prep_vial->add_solvent 1. seal_vial Seal the vial with a septum cap. add_solvent->seal_vial 2. place_in_mw Place the vial in the microwave reactor. seal_vial->place_in_mw 3. set_params Set reaction parameters: temperature, time, and power. place_in_mw->set_params 4. irradiate Start the microwave irradiation. set_params->irradiate 5. cool_down Cool the reaction mixture to room temperature. irradiate->cool_down 6. extraction Perform aqueous work-up and extract with an organic solvent. cool_down->extraction 7. dry_purify Dry the organic layer and purify the product (e.g., by column chromatography). extraction->dry_purify 8. characterize Characterize the final product (NMR, MS, etc.). dry_purify->characterize 9.

Caption: General experimental workflow for a microwave-assisted Suzuki reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdTolyl Ar-Pd(II)L₂-Tolyl Transmetal->ArPdTolyl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Tolyl RedElim->Product Boronate Tolyl-B(OH)₃⁻ Boronate->Transmetal ArylHalide Ar-X ArylHalide->OxAdd Base Base (e.g., K₂CO₃) BoronicAcid Tolyl-B(OH)₂ BoronicAcid->Boronate activation

References

Tolylboronic Acid Derivatives: Versatile Building Blocks for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Drug Development

Tolylboronic acid and its derivatives have emerged as indispensable tools in the field of materials science, offering a versatile platform for the synthesis of a wide array of functional materials. Their unique chemical properties, particularly their utility in palladium-catalyzed cross-coupling reactions, have enabled the development of advanced organic electronics, sensitive biosensors, and high-performance polymers. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound derivatives in these key areas.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are crucial building blocks in the synthesis of organic semiconductors and emissive materials for OLEDs.[1] They are frequently employed in Suzuki-Miyaura coupling reactions to construct the complex π-conjugated systems that are essential for efficient charge transport and light emission in these devices.[2] The methyl group of the tolyl moiety can influence the electronic properties and morphology of the resulting materials, allowing for fine-tuning of device performance.[1]

Application Note:

This compound derivatives serve as key precursors for both hole-transporting layers (HTLs) and emissive layers (EMLs) in OLEDs. In HTLs, they contribute to the formation of stable amorphous films with high hole mobility. In EMLs, they can be incorporated into the structure of host or dopant molecules to tune the emission color and improve quantum efficiency. The purity of the this compound derivative is paramount, as impurities can significantly degrade device performance and lifetime.[2]

Quantitative Data: OLED Device Performance
Device Structure/MaterialRole of this compound DerivativeMaximum External Quantum Efficiency (EQE) [%]Luminance (cd/m²)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
Green Phosphorescent OLEDHost Material Synthesis8.3--[3]
Red Phosphorescent OLEDHost Material Synthesis6.4--[3]
Sky-Blue Phosphorescent OLEDHost Material Synthesis7.6--[3]
Deep-Blue Non-doped OLED with Cz-SBDPIEmitter Synthesis6.212,984(0.15, 0.06)[4]
Experimental Protocol: Fabrication of a this compound-Based OLED

This protocol describes a general procedure for the fabrication of a multilayer OLED device using a this compound derivative in the emissive layer.

1. Substrate Preparation: a. Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

2. Layer Deposition: a. A hole injection layer (HIL), such as NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). b. Subsequently, a hole transport layer (HTL), such as TCTA (Tris(4-carbazoyl-9-ylphenyl)amine), is deposited.[4] c. The emissive layer (EML), containing a host material and a dopant synthesized using a this compound derivative, is then co-evaporated. d. An electron transport layer (ETL), such as TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene), is deposited onto the EML.[4] e. Finally, a cathode consisting of a thin layer of lithium fluoride (LiF) followed by aluminum (Al) is deposited to complete the device.[4]

3. Encapsulation: a. The fabricated OLED device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualization: OLED Fabrication Workflow

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Layer Deposition (Thermal Evaporation) cluster_2 Encapsulation cluster_3 Final Device ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Hole Injection Layer (e.g., NPB) UV_Ozone->HIL HTL Hole Transport Layer (e.g., TCTA) HIL->HTL EML Emissive Layer (this compound Derivative) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation OLED Functional OLED Encapsulation->OLED

OLED Fabrication Workflow

Glucose Sensors

This compound derivatives are widely utilized in the development of glucose sensors due to the ability of the boronic acid moiety to reversibly bind with the cis-diol groups of glucose.[5][6] This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrical signal, allowing for the quantitative detection of glucose.[5][6] Hydrogels functionalized with this compound are particularly promising for continuous glucose monitoring applications.[7]

Application Note:

The sensitivity and selectivity of a this compound-based glucose sensor are influenced by the position of the methyl group on the phenyl ring and the overall molecular design. These sensors can be incorporated into various platforms, including hydrogels for wearable sensors and optical fibers for in-vivo monitoring.[7][8] The reversible nature of the boronic acid-glucose interaction allows for continuous and real-time measurements.[6]

Quantitative Data: this compound-Based Glucose Sensor Performance
Sensor TypeDetection LimitSensitivity/Binding ConstantLinear RangeReference
Fluorescent Diboronic Acid Probe (Mc-CDBA)1.37 µM-0-195 µM[9]
Hydrogel Grating Sensor-0.61%/mM-[10]
Diboronic Acid-Based Electrochemical Sensor21.5 mg/dL (EIS), 31.2 mg/dL (CV)-40-500 mg/dL[11]
Fluorescent Diboronic Acid Sensor-Kₐ = 4.5 x 10³ M⁻¹-[9]
Experimental Protocol: Preparation of a this compound-Functionalized Hydrogel for Glucose Sensing

This protocol outlines the synthesis of a polyacrylamide-based hydrogel containing a this compound derivative.

1. Monomer Solution Preparation: a. In a glass vial, dissolve acrylamide (main monomer), N,N'-methylenebis(acrylamide) (cross-linker), and the this compound-containing acrylamide monomer in a suitable solvent (e.g., deionized water or a buffer solution). b. Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution. c. De-gas the solution by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

2. Hydrogel Polymerization: a. Inject the monomer solution between two glass plates separated by a spacer of desired thickness. b. Expose the setup to a UV light source (e.g., 365 nm) for a specified time to initiate polymerization. c. After polymerization, carefully separate the glass plates and immerse the hydrogel film in deionized water to remove any unreacted monomers and initiator.

3. Sensor Characterization: a. Cut the hydrogel into desired shapes and sizes for testing. b. Equilibrate the hydrogel sensor in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4). c. Expose the sensor to solutions with varying glucose concentrations and measure the response (e.g., change in size, diffraction, or fluorescence).

Visualization: Glucose Sensing Mechanism

Glucose_Sensing TolylboronicAcid This compound Derivative Complex Boronate Ester Complex TolylboronicAcid->Complex Reversible Binding Glucose Glucose (cis-diol) Glucose->Complex Signal Measurable Signal (Optical/Electrical) Complex->Signal Signal Transduction

Glucose Sensing Mechanism

High-Performance Polymers

This compound derivatives are valuable monomers for the synthesis of advanced polymers through Suzuki-Miyaura polycondensation.[12] This method allows for the creation of well-defined conjugated polymers with tunable electronic and optical properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.[13]

Application Note:

The Suzuki-Miyaura polycondensation utilizing this compound derivatives offers a versatile route to a wide range of polymers. The properties of the resulting polymers, such as molecular weight, polydispersity, and thermal stability, can be controlled by the reaction conditions and the choice of monomers. These polymers can be designed to have specific functionalities for applications in areas like drug delivery and smart materials.

Quantitative Data: Characterization of this compound-Based Polymers
Polymer TypeMonomersMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C, 5% weight loss)
Polyfluorene2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate5,000 - 69,0001.14 - 1.38--
PolyazineN,N'-bis(5-bromothiophene)-2-aldehyd azine and 2,5-thiophenediboronic acid--->300
PolyazineN,N'-bis(5-bromothiophene)-2-aldehyd azine and 9,9-dioctylfluorene-2,7-diboronic acid--->300
Experimental Protocol: Suzuki-Miyaura Polycondensation for Conjugated Polymer Synthesis

This protocol provides a general method for synthesizing a conjugated polymer using a this compound derivative.

1. Reaction Setup: a. In a Schlenk flask, combine the dihaloaromatic monomer, the this compound ester monomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃). b. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and an aqueous solution of the base.

2. Polymerization: a. Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. b. Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

3. Polymer Purification: a. After the desired molecular weight is achieved, cool the reaction mixture to room temperature. b. Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or acetone. c. Collect the polymer by filtration and wash it repeatedly with the non-solvent to remove residual catalyst and unreacted monomers. d. Further purify the polymer by Soxhlet extraction with different solvents to remove oligomers and other impurities. e. Dry the purified polymer under vacuum.

4. Characterization: a. Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC. b. Confirm the chemical structure of the polymer using NMR spectroscopy. c. Evaluate the thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Visualization: Suzuki-Miyaura Polycondensation Pathway

Suzuki_Polycondensation Monomers Dihaloaromatic Monomer + This compound Derivative Reaction Polycondensation Reaction Monomers->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Polymer Conjugated Polymer Reaction->Polymer Purification Purification Polymer->Purification Characterization Characterization (GPC, NMR, TGA, DSC) Purification->Characterization

Suzuki-Miyaura Polycondensation Pathway

References

Application Notes and Protocols: Bioconjugation Using Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are essential for the development of targeted therapeutics, diagnostics, and research tools. Arylboronic acids, including tolylboronic acid, offer a unique and versatile platform for the conjugation of biomolecules. This is primarily achieved through the formation of reversible covalent boronate esters with cis-1,2- or -1,3-diols present on glycoproteins, carbohydrates, and other biomolecules. The reactivity of this compound is influenced by factors such as pH, offering a degree of control over the conjugation and release processes. These application notes provide an overview of the principles, experimental protocols, and characterization methods for bioconjugation using p-tolylboronic acid.

Principle of this compound Bioconjugation

The core principle of this compound bioconjugation lies in the reversible reaction between the boronic acid moiety and cis-diols on biomolecules to form a stable five- or six-membered cyclic boronate ester. This reaction is pH-dependent, with the ester linkage being more stable at neutral to alkaline pH and susceptible to hydrolysis under acidic conditions. This pH sensitivity can be exploited for controlled release applications. The methyl group on the tolyl ring can subtly influence the electronic properties and hydrophobicity of the boronic acid compared to phenylboronic acid, potentially affecting binding kinetics and stability.

Applications

  • Glycoprotein Labeling and Enrichment: this compound can be used to selectively label or capture glycoproteins from complex biological mixtures for proteomics studies.[1]

  • Antibody-Drug Conjugates (ADCs): By targeting the glycan portions of antibodies, this compound derivatives can be used to create ADCs with potentially more homogeneous drug-to-antibody ratios (DARs).

  • Drug Delivery Systems: The pH-responsive nature of the boronate ester linkage can be utilized to design drug delivery vehicles that release their payload in the acidic microenvironment of tumors or endosomes.

  • Biosensors: Immobilized this compound can be used to create biosensors for the detection and quantification of glycoproteins and other diol-containing molecules.

Quantitative Data Summary

The stability of the boronate ester bond is a critical parameter in bioconjugation. The following table summarizes representative association constants (Ka) for phenylboronic acid derivatives with various diols, which can serve as an estimate for this compound. The actual values for this compound may vary slightly due to the electronic effect of the methyl group.

Boronic Acid DerivativeDiolAssociation Constant (Ka, M-1) at pH 7.4Reference
Phenylboronic acidGlucose1.3 x 103[2]
Phenylboronic acidFructose5.8 x 103[3]
Phenylboronic acidCatechol1.2 x 104[3]
3-Aminophenylboronic acidAlizarin Red S2.5 x 105[3]

Experimental Protocols

Protocol 1: General Glycoprotein Labeling with a this compound Probe

This protocol describes the general procedure for labeling a glycoprotein with a functionalized p-tolylboronic acid probe (e.g., containing a fluorescent dye or a biotin tag for detection).

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)

  • p-Tolylboronic acid functionalized with a reporter tag (e.g., biotin-PEG-tolylboronic acid)

  • Conjugation Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • Wash Buffer: PBS (Phosphate Buffered Saline), pH 7.4

  • Dialysis or size-exclusion chromatography (SEC) system for purification

  • Spectrophotometer for concentration measurement

Procedure:

  • Preparation of Reactants:

    • Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound probe in the Conjugation Buffer to a concentration that is 10-50 molar excess relative to the glycoprotein.

  • Conjugation Reaction:

    • Mix the glycoprotein solution with the this compound probe solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20 mM to react with any unreacted probes, if applicable to the probe's chemistry. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound probe by either dialysis against Wash Buffer (with multiple buffer changes) or by using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

    • Collect the fractions containing the purified glycoprotein-tolylboronic acid conjugate.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).

    • Determine the degree of labeling (DOL) by measuring the absorbance of the reporter tag (if it has a chromophore) and applying the Beer-Lambert law, or by using a specific assay for the tag (e.g., HABA assay for biotin).

    • Confirm conjugation using techniques like SDS-PAGE (which may show a shift in molecular weight) and mass spectrometry.

Protocol 2: Enrichment of Glycoproteins using this compound-Functionalized Beads

This protocol outlines the enrichment of glycoproteins from a complex protein mixture using magnetic beads functionalized with p-tolylboronic acid.[1]

Materials:

  • p-Tolylboronic acid functionalized magnetic beads

  • Protein mixture containing glycoproteins (e.g., cell lysate)

  • Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or 100 mM Sorbitol in Binding/Wash Buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the this compound magnetic beads in the Binding/Wash Buffer.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads two more times with the Binding/Wash Buffer.

  • Binding of Glycoproteins:

    • Add the protein mixture to the equilibrated beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of glycoproteins.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant containing unbound proteins.

    • Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound glycoproteins, add the Elution Buffer to the beads.

    • Incubate for 5-10 minutes at room temperature with occasional vortexing.

    • Place the tube on the magnetic rack and collect the supernatant containing the enriched glycoproteins.

    • If using the acidic elution buffer, immediately neutralize the eluate by adding the Neutralization Buffer.

  • Analysis:

    • Analyze the enriched glycoprotein fraction by SDS-PAGE, Western blotting, or mass spectrometry.

Characterization Methods

1. SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate. A successful conjugation may result in a slight increase in the molecular weight of the protein, appearing as a higher band on the gel.

2. UV-Vis Spectroscopy: If the this compound derivative contains a chromophore, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL) by measuring the absorbance at the respective wavelengths for the protein (typically 280 nm) and the chromophore.

3. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming conjugation and determining the exact mass of the conjugate.[4][5]

  • Intact Mass Analysis: Analysis of the intact protein conjugate can confirm the addition of the this compound moiety.

  • Peptide Mapping: After enzymatic digestion (e.g., with trypsin), the resulting peptides can be analyzed by LC-MS/MS to identify the specific glycosylation sites that have been modified.[6]

4. 11B NMR Spectroscopy: 11B NMR is a specific technique to monitor the formation of the boronate ester. The chemical shift of the boron atom changes upon conversion from the trigonal boronic acid to the tetrahedral boronate ester, providing direct evidence of the conjugation.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Glycoprotein Glycoprotein Reaction Mixing and Incubation (pH 7.4-8.5) Glycoprotein->Reaction TBA_Probe This compound Probe TBA_Probe->Reaction Purification Size-Exclusion Chromatography or Dialysis Reaction->Purification Removal of excess probe Analysis Characterization (SDS-PAGE, MS, etc.) Purification->Analysis Purified Conjugate Glycoprotein_Enrichment Start Protein Mixture (Glyco- and Non-glycoproteins) Incubate Incubate with This compound Beads (pH 8.5) Start->Incubate Wash Wash to Remove Non-bound Proteins Incubate->Wash Elute Elute with Low pH or Sorbitol Wash->Elute End Enriched Glycoproteins Elute->End

References

Troubleshooting & Optimization

Improving yield in Suzuki coupling with tolylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving tolylboronic acid.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound has a very low yield or is not working at all. What are the most common causes and how do I fix them?

Low or no yield is the most common issue and can typically be traced to problems with reagents, reaction conditions, or the exclusion of atmospheric oxygen. A systematic check of the following is recommended.

Initial Checks & Solutions:

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Inadequate degassing is a primary cause of catalyst deactivation and the formation of homocoupling byproducts.[1]

    • Solution: Ensure all solvents are rigorously degassed before use. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen) and use proper techniques like freeze-pump-thaw cycles or sparging the reaction mixture with an inert gas for 15-30 minutes.[2]

  • Reagent Quality:

    • Palladium Catalyst: Pd(0) sources can degrade upon storage. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species.

      • Solution: Use a fresh batch of catalyst or a recently purchased, air-stable precatalyst (e.g., Buchwald G3 precatalysts).

    • This compound: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo decomposition. As an electron-rich boronic acid, this compound is also susceptible to protodeboronation under basic conditions.[3][4]

      • Solution: Use fresh, high-purity this compound. If protodeboronation is suspected, consider using a more stable derivative like a pinacol ester (-Bpin) or a MIDA boronate ester, which provides slow release of the boronic acid during the reaction.[1][5][6]

    • Ligand: Phosphine-based ligands are prone to oxidation.

      • Solution: Store and handle phosphine ligands under an inert atmosphere.

    • Base & Solvent: The base can degrade, and solvents (especially ethers like THF and dioxane) can form peroxides.

      • Solution: Use a freshly opened bottle of base or dry it before use. Ensure solvents are pure, dry (if required), and peroxide-free.[7]

Logical Troubleshooting Workflow

If initial checks do not resolve the issue, follow this systematic workflow to identify the problematic component.

G cluster_checks Initial Checks cluster_actions Corrective Actions start Low / No Yield check_atmosphere Verify Inert Atmosphere (Degassing, Purging) start->check_atmosphere check_reagents Assess Reagent Quality (Catalyst, Boronic Acid, Ligand, Base) check_atmosphere->check_reagents If OK run_control Run Control Reaction (e.g., Phenylboronic Acid + Bromobenzene) check_reagents->run_control If OK optimize Systematic Optimization (Screen Catalyst, Ligand, Base, Solvent) run_control->optimize If Control Fails: Setup Issue success High Yield Achieved run_control->success If Control Works: Substrate Issue optimize->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Q2: I am observing significant side products. How can I identify and minimize them?

The three most common side products are from protodeboronation, homocoupling, and dehalogenation.

Side ProductIdentificationPrimary Cause(s)Mitigation Strategies
Toluene Formation of toluene instead of the desired biaryl product.Protodeboronation: Cleavage of the C-B bond on this compound, replaced by a proton (often from water). This is common for electron-rich boronic acids.[1][6]1. Use Milder Bases: Switch from strong bases (like NaOH) to weaker ones (K₃PO₄, Cs₂CO₃, KF).[1]2. Anhydrous Conditions: While many protocols use water, minimizing it can reduce protodeboronation.3. Slow-Release Strategy: Use a more stable this compound derivative like a pinacol or MIDA ester.[5][6]4. Faster Catalyst: A more active catalyst system can increase the rate of cross-coupling to outcompete protodeboronation.[6]
Bitolyl Formation of 4,4'-bitolyl (dimer of the boronic acid).Homocoupling: Often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to Pd(0).[1][2]1. Rigorous Degassing: Ensure the complete exclusion of oxygen from the reaction.[2]2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1]3. Bulky Ligands: Sterically hindered ligands can disfavor the formation of intermediates leading to homocoupling.[8]
Arene (from halide) Formation of the arene corresponding to your aryl halide starting material (e.g., anisole from bromoanisole).Dehalogenation: The organopalladium intermediate reacts with a hydride source instead of the boronic acid.1. Change Base/Solvent: Avoid amine bases or alcohol solvents, which can act as hydride sources. Switch to carbonate/phosphate bases and aprotic solvents like dioxane or toluene.[1][3]

Frequently Asked Questions (FAQs)

Q3: Which catalyst, ligand, base, and solvent combination is best for coupling with this compound?

There is no single "best" combination, as the optimal conditions depend heavily on the specific aryl halide coupling partner. However, for electron-rich boronic acids like p-tolylboronic acid, systems using bulky, electron-rich phosphine ligands often give high yields. A systematic screening is the most effective approach.

Representative Screening Data for 4-Tolylboronic Acid Coupling

The following tables summarize yields from various reported reaction conditions.

Table 1: Coupling of 4-Tolylboronic Acid with Various Aryl Chlorides [9] Reaction Conditions: [Pd] (0.5 mol%), i-PrOH, 25 °C, 2 h, [ArCl]/[Boronic Acid] = 1/1.1; [KOH]/[Boronic Acid] = 1.2/1.

Aryl Chloride (ArCl)ProductYield (%)
4-Chloroacetophenone4-Acetyl-4'-methylbiphenyl98
4-Chlorobenzonitrile4-Cyano-4'-methylbiphenyl98
Methyl 4-chlorobenzoateMethyl 4'-methylbiphenyl-4-carboxylate96
4-Chloronitrobenzene4-Methyl-4'-nitrobiphenyl95

Table 2: Coupling of 4-Tolylboronic Acid with Heteroaryl Bromides Reaction Conditions: (6-Dipp)Pd(cinn)Cl (1 mol%), K₃PO₄ (1.5 equiv), Refluxing Water, 1 h.

Heteroaryl BromideProductYield (%)
2-Bromopyridine2-(p-tolyl)pyridine98
3-Bromopyridine3-(p-tolyl)pyridine97
2-Bromothiophene2-(p-tolyl)thiophene96
3-Bromothiophene3-(p-tolyl)thiophene98

Table 3: Coupling of 4-Tolylboronic Acid with 4-Bromoacetophenone Reaction Conditions: Catalyst (1 mol%), K₂CO₃ (2 equiv), Methanol, 1 h, RT.

Catalyst LigandProductYield (%)
[N,O] Ligand System4-Acetyl-4'-methylbiphenyl97
Q4: What is the catalytic cycle for the Suzuki coupling and where can it fail?

The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle helps in diagnosing problems. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

G Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) Pd0->OA_Complex 1. Oxidative Addition (Ar¹-X) Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation O₂ Present lab3 Failure Point: Can be slow for sterically hindered products. Requires bulky ligands. Trans_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex 2. Transmetalation (Ar²-B(OH)₂ + Base) OA_Complex->Deactivation High Temp lab1 Failure Point: Slow or fails with unreactive halides (Ar-Cl). Requires electron-rich ligands. Trans_Complex->Pd0 3. Reductive Elimination (Product Ar¹-Ar²) lab2 Failure Point: Base is crucial for activating boronic acid. Can be rate-limiting. Protodeboronation Protodeboronation (Ar²-H) dummy->Protodeboronation H₂O / Harsh Base

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Experimental Protocols

Q5: Can you provide a detailed, general-purpose protocol for setting up a Suzuki coupling reaction under inert atmosphere?

Yes. This protocol outlines a standard procedure for a small-scale (0.5 mmol) reaction. Adjust quantities as needed.

Materials & Equipment:

  • Aryl Halide (1.0 eq., 0.5 mmol)

  • 4-Tolylboronic Acid (1.2 - 1.5 eq., 0.6 - 0.75 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq., 1.0 - 1.5 mmol)

  • Degassed Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

Procedure:

  • Flask Preparation: Place the magnetic stir bar into the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Adding Solids: In a quick stream of inert gas, add the aryl halide, 4-tolylboronic acid, palladium catalyst, and base to the flask.

  • Sealing and Purging: Seal the flask with the rubber septum. Insert a needle connected to the inert gas line and another needle to act as an outlet. Purge the flask with the inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by either sparging with an inert gas for 30 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing them by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete (or has stopped progressing), cool the flask to room temperature.

    • Quench the reaction by adding water (10 mL) and dilute with an organic solvent like ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product, typically by flash column chromatography on silica gel.

References

Technical Support Center: Tolylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting side reactions encountered when using tolylboronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues, their potential causes, and actionable solutions in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound is resulting in a significant amount of bi-tolyl (homocoupling product). What are the likely causes and how can I minimize this side reaction?

Answer:

Homocoupling of this compound to form bi-tolyl is a common side reaction, often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[1][2] Here are the primary causes and solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[3][4]

    • Solution: Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles for particularly sensitive reactions.[3] Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.[3]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leading to residual Pd(II) that facilitates homocoupling.[2]

    • Solution:

      • Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3]

      • If using a Pd(II) source, consider adding a mild reducing agent, like potassium formate (1-2 equivalents), to facilitate the formation of the active Pd(0) catalyst.[5]

  • Suboptimal Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water) to find the optimal conditions for your specific substrates.[3]

Question 2: I am observing a significant amount of toluene as a byproduct, indicating protodeboronation of my this compound. How can I prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common decomposition pathway for arylboronic acids, particularly under basic aqueous conditions.[6][7]

  • pH of the Reaction Mixture: Protodeboronation is often accelerated at high pH.[7]

    • Solution:

      • Carefully select the base. While a base is necessary for the Suzuki-Miyaura reaction, an excessively strong base or high concentration can promote protodeboronation.[8] Consider using milder bases like K₂CO₃ or KF.

      • The rate of protodeboronation is pH-dependent, with rates varying significantly across the pH scale. For some arylboronic acids, the reaction is slowest around pH 5, while for others it increases with basicity.[9][10]

  • Presence of Water: Water is the proton source for protodeboronation.

    • Solution: While many Suzuki-Miyaura reactions are performed in aqueous mixtures, minimizing the amount of water or using anhydrous conditions can suppress protodeboronation. If using aqueous conditions, ensure the reaction time is not unnecessarily long.

  • Use of Boronic Acid Derivatives: this compound can be protected to increase its stability.

    • Solution: Convert this compound to a more stable derivative, such as a pinacol ester (tolyl-Bpin) or an MIDA boronate. These derivatives provide a slow, controlled release of the boronic acid during the reaction, minimizing its concentration and thus reducing the likelihood of protodeboronation.[3]

Question 3: My reaction is sluggish and gives low yields of the desired cross-coupled product. What are the potential issues?

Answer:

Low conversion can be due to several factors, including catalyst deactivation and improper reaction conditions.

  • Inactive Catalyst: The palladium catalyst may not be active or may have decomposed.

    • Solution:

      • Ensure you are using a high-quality catalyst and that it has been stored under an inert atmosphere.

      • Palladium black formation indicates catalyst precipitation and deactivation. This can sometimes be mitigated by changing the ligand or solvent system.

  • Improper Base Selection: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to low yields.[8]

    • Solution: The strength and solubility of the base are critical. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[11] Ensure the base is sufficiently soluble in the reaction medium.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water can be effective.[12]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura reaction? A1: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium center.[8][13]

Q2: Can the order of addition of reagents affect the outcome of the reaction? A2: Yes. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, this compound, and base after the system has been thoroughly degassed. Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst can sometimes help to minimize homocoupling.[4]

Q3: Are there alternatives to this compound that might be more stable? A3: Yes, as mentioned in the troubleshooting guide, this compound pinacol ester (tolyl-Bpin) and potassium tolyltrifluoroborate are generally more stable towards protodeboronation and can be used as alternatives.[3] They often participate in the catalytic cycle via a "slow-release" of the boronic acid.

Q4: How does the electronic nature of the substituents on the coupling partners affect the reaction? A4: Generally, electron-withdrawing groups on the aryl halide increase the rate of oxidative addition, while electron-donating groups on the this compound can enhance the rate of transmetalation. However, the interplay of electronic and steric effects can be complex, and optimal conditions may need to be determined empirically.

Data Presentation

Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling

EntryBaseSolvent SystemYield (%)Reference
1Na₂CO₃EtOH/water98[14]
2K₂CO₃Not specified-[14]
3K₃PO₄Dioxane/water-[11]
4NaOHNot specified-[14]
5KOHNot specified-[14]
6NaOAcNot specified-[14]
7TEANot specified-[14]

Note: This table is illustrative and specific yields will depend on the substrates and other reaction conditions.

Table 2: Yields of Suzuki Cross-Coupling of 4-Tolylboronic Acid with Various Aryl Chlorides

EntryAryl ChlorideYield (%)
14-Chloroacetophenone95
24-Chlorobenzonitrile92
31-Chloro-4-nitrobenzene85
44-Chlorotoluene75
5Chlorobenzene60

Reaction conditions: [Pd] (0.5 mol%), i-PrOH, 25 °C, 2 h, [ArCl]/[4-TolylB(OH)₂] = 1/1.1; [KOH]/[4-TolylB(OH)₂] = 1.2/1; air; isolated yields. Data sourced from[15].

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound to Minimize Side Reactions

This protocol incorporates best practices to minimize homocoupling and protodeboronation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via cannula.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Degassing a Solvent by Sparging with Inert Gas

  • Insert a long needle or a glass pipette connected to a source of inert gas (argon or nitrogen) into the solvent container, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Remove the needles and store the solvent under a positive pressure of the inert gas.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil R¹-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation [R²-B(OH)₃]⁻ r1pdiir2 R¹-Pd(II)L_n-R² transmetalation->r1pdiir2 reductive_elimination Reductive Elimination r1pdiir2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronate R²-B(OH)₂ activated_boron [R²-B(OH)₃]⁻ boronate->activated_boron base Base (e.g., OH⁻) base->activated_boron Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling tolyl_boronic Tolyl-B(OH)₂ boronate_anion [Tolyl-B(OH)₃]⁻ tolyl_boronic->boronate_anion + OH⁻ toluene Toluene boronate_anion->toluene + H₂O - B(OH)₄⁻ two_tolyl_boronic 2 x Tolyl-B(OH)₂ bi_tolyl Bi-tolyl two_tolyl_boronic->bi_tolyl Pd(II), O₂ Troubleshooting_Workflow decision decision solution solution start Low Yield or Side Products check_homocoupling High Homocoupling? start->check_homocoupling check_protodeboronation High Protodeboronation? check_homocoupling->check_protodeboronation No solution_degas Degas Solvents Use Pd(0) Precatalyst Optimize Base/Solvent check_homocoupling->solution_degas Yes check_low_conversion Low Conversion? check_protodeboronation->check_low_conversion No solution_protodeboronation Use Milder Base Reduce Water Content Use Boronic Ester check_protodeboronation->solution_protodeboronation Yes solution_low_conversion Check Catalyst Activity Optimize Base/Solvent Ensure Reagent Solubility check_low_conversion->solution_low_conversion Yes end Consult Further Literature check_low_conversion->end No

References

Technical Support Center: Purification of Crude Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude tolylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly after synthesis via Grignard reaction with a trialkyl borate, can contain several impurities.[1][2] The most common include:

  • Boroxine: The cyclic anhydride trimer of this compound, which forms upon dehydration.[3][4][5] This is often the most significant impurity.

  • Starting Materials: Unreacted starting materials, such as 4-bromotoluene.[1][2]

  • Homocoupling Byproducts: Symmetrical biaryls (e.g., 4,4'-dimethylbiphenyl) formed from the coupling of two tolyl groups.

  • Deboronated Species: Toluene, resulting from protodeboronation (loss of the B(OH)₂ group).[6]

  • Inorganic Salts: Salts remaining from the reaction workup.

Q2: What is tolylboroxine and how can I convert it back to this compound?

A2: Tolylboroxine is a six-membered ring formed from the dehydration of three this compound molecules.[3][5][7][8] This process is a reversible equilibrium.[3][4][5] To convert tolylboroxine back to the desired this compound, you can introduce water.[5][9] This is typically achieved by dissolving the crude product in a solvent mixture containing water and stirring, which shifts the equilibrium back towards the monomeric boronic acid.[9]

Q3: What are the most common methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are:

  • Recrystallization: A straightforward method if the impurities have different solubility profiles from the desired product.[10][11]

  • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group to separate it from neutral impurities.[6][10][12][13]

  • Column Chromatography: While sometimes challenging due to the polarity of boronic acids, it can be effective for separating closely related impurities.[10]

  • Derivatization: Conversion to a more stable and easily purified derivative, such as a trifluoroborate salt or a diethanolamine adduct, followed by regeneration of the boronic acid.[14]

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A common and reliable method for quantifying the purity of boronic acids and detecting impurities.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides both separation and mass identification of the components in your sample, which is useful for identifying unknown impurities.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the desired product and any organic impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step Expected Outcome
Significant Protodeboronation During aqueous workup, maintain a near-neutral pH (~7) to minimize both acid and base-catalyzed loss of the boronic acid group.[9]Reduced loss of product to the deboronated toluene byproduct.
Product Loss During Recrystallization Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly to maximize crystal formation.[20]Improved recovery of the purified solid.
Incomplete Extraction During Acid-Base Workup Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions (at least 3) with the basic solution to ensure all the boronic acid is converted to its salt and enters the aqueous phase.[12]Complete transfer of the tolylboronate salt to the aqueous layer, leading to higher recovery upon acidification.
Product Adhesion to Silica Gel For column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of acid or base in the eluent. Alternatively, convert the boronic acid to a more stable ester (e.g., a pinacol ester) which may have better chromatographic behavior.[21][22]Improved elution of the product from the column and better separation from impurities.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Step Expected Outcome
Presence of Boroxine Dissolve the crude material in a solvent system containing water (e.g., an alcohol/water mixture) and stir to hydrolyze the boroxine back to this compound before proceeding with purification.[9]Conversion of the boroxine impurity to the desired product, simplifying the purification process.
Co-crystallization of Impurities If recrystallization fails to remove an impurity, try a different solvent or solvent system.[11][23] Alternatively, employ a different purification technique like acid-base extraction.Separation of the impurity from the desired product.
Neutral Impurities (e.g., Homocoupled Byproduct) Use acid-base extraction. The neutral impurity will remain in the organic layer while the this compound is extracted into the aqueous base.[12][13]Effective removal of non-acidic organic impurities.
Polar Impurities If recrystallization and extraction are ineffective, column chromatography may be necessary. Experiment with different solvent systems (e.g., dichloromethane/methanol mixtures) to achieve separation.[24]Chromatographic separation of the desired product from polar impurities.

Data Presentation: Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization Good to Excellent (>98%)Moderate to High (60-90%)Simple, scalable, and effective for removing impurities with different solubilities.[11]Can be inefficient if impurities have similar solubilities; risk of "oiling out".
Acid-Base Extraction Excellent (>99%)High (80-95%)Highly effective for removing neutral and basic impurities; can be scaled up.[13][25]Less effective for removing other acidic impurities; requires handling of acids and bases.
Column Chromatography Variable (can be >99%)Lower (40-70%)Can separate complex mixtures and impurities with similar properties.Can be tedious; risk of product degradation or adhesion to the stationary phase.[10]

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solvent
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., a mixture of ethanol and water) to just below its boiling point. Add the minimum amount of the hot solvent to the crude material with stirring until it is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath for about 15-20 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add a 1-2 M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) to the separatory funnel.[24] Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The tolylboronate salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution two more times to ensure all the boronic acid has been extracted. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 1-2 M solution of a strong acid (e.g., hydrochloric acid) with stirring until the pH is acidic (pH 1-2). The purified this compound should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude Crude this compound solvent Add Minimum Hot Solvent crude->solvent dissolved Dissolved Product & Impurities solvent->dissolved cool Slow Cooling dissolved->cool crystals Pure Crystals Form cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry final final dry->final Purified this compound

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_acid_base cluster_extraction Extraction cluster_acidification Acidification & Isolation start Crude this compound in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers add_base->separate organic Organic Layer (Neutral Impurities) separate->organic aqueous Aqueous Layer (Tolylboronate Salt) separate->aqueous add_acid Add Aqueous Acid (e.g., HCl) aqueous->add_acid precipitate Precipitate Forms add_acid->precipitate filtration Filter and Dry precipitate->filtration final_product Purified this compound filtration->final_product

Caption: Workflow for the purification of this compound via acid-base extraction.

boroxine_equilibrium boronic_acid 3 x this compound boroxine Tolylboroxine boronic_acid->boroxine - 3 H₂O (Dehydration) boroxine->boronic_acid + 3 H₂O (Hydrolysis) water 3 x H₂O

References

Overcoming poor solubility of tolylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of tolylboronic acid in organic reactions, particularly in cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

While this compound is noted to be soluble in water, its solubility in many common organic solvents can be limited.[1][2] It is slightly soluble in DMSO and methanol.[1] For practical applications in organic synthesis, especially Suzuki-Miyaura coupling, mixed-solvent systems are typically employed. Ethers (like dioxane, THF) and aromatic hydrocarbons (like toluene) are frequently used, often in combination with water.[3] The addition of water or a polar aprotic co-solvent like DMF can improve the solubility of both the boronic acid and the inorganic bases required for the reaction.[3][4]

Q2: My reaction is sluggish. How can I be sure poor solubility of this compound is the issue?

Visual inspection is the first step. If the this compound does not fully dissolve upon addition of solvents and reagents, or if the reaction mixture remains a heterogeneous slurry (beyond the expected insolubility of an inorganic base), poor solubility is a likely culprit. Sluggish or incomplete reactions, even in seemingly homogeneous solutions, can also point to solubility issues, as low concentrations of the dissolved boronic acid can limit the reaction rate.[5]

Q3: Can I just heat the reaction to dissolve the this compound?

Increasing the temperature is a common strategy to improve solubility and reaction rates.[6] However, this approach must be used with caution. Excessive heat can accelerate catalyst decomposition and promote undesirable side reactions, such as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][6]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), rendering the reagent inactive for coupling.[7] This is often exacerbated by high temperatures and the presence of water.[5] To minimize this, one effective strategy is to convert the this compound into a more stable boronic ester derivative, such as a pinacol ester.[7][8] These esters often exhibit better solubility and slowly release the boronic acid in situ, keeping its concentration low and reducing the likelihood of side reactions.

Q5: I'm observing significant formation of a dimer from my this compound (homocoupling). What causes this?

Homocoupling is the palladium-catalyzed dimerization of two this compound molecules. The most common cause is the presence of oxygen in the reaction mixture, which can facilitate this side reaction.[6] It can also occur when using a Pd(II) precatalyst, as the reduction to the active Pd(0) can consume the boronic acid.[6] To prevent homocoupling, it is critical to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon, Nitrogen) or by using freeze-pump-thaw cycles.[6][7]

Troubleshooting Guide: Overcoming Poor Solubility

If you are facing issues with a reaction involving this compound, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Optimization Strategies cluster_2 Outcome start Reaction fails or gives low yield. Suspected solubility issue. check_sol Is the boronic acid fully dissolved? start->check_sol solvent Strategy 1: Modify Solvent System - Add co-solvent (e.g., DMF, THF, Water) - Switch to higher boiling solvent (e.g., Dioxane, Toluene) check_sol->solvent No success Reaction Successful check_sol->success Yes, but still fails. (Consider other issues: catalyst, base, etc.) temp Strategy 2: Adjust Temperature - Cautiously increase temperature - Consider microwave irradiation solvent->temp base Strategy 3: Screen Bases & Additives - Try different inorganic bases (K3PO4, Cs2CO3) - Add phase-transfer catalyst (e.g., TBAB) temp->base deriv Strategy 4: Derivatize the Boronic Acid - Convert to pinacol ester (boronate) - Improves solubility and stability base->deriv deriv->success

Caption: Troubleshooting workflow for poor this compound solubility.

Quantitative Data: Solubility of Phenylboronic Acid Analogs
SolventTemperature (K)Phenylboronic Acid Solubility (Mole Fraction, x)
Dipropyl Ether293.150.051
313.150.115
Acetone293.150.040
313.150.092
Chloroform293.150.012
313.150.030
Methylcyclohexane293.150.0001
313.150.0003

Table adapted from solubility data for phenylboronic acid, which is expected to show similar trends to this compound.[9][10][11]

Key Chemical Equilibria

The effectiveness of boronic acids in reactions is influenced by their equilibrium with anhydride trimers (boroxines) and their activation by a base.

Diagram: Boronic Acid Equilibria

G node_BA Tolyl-B(OH)₂ (this compound) Insoluble Monomer node_BX (Tolyl-BO)₃ (Boroxine) Often more soluble node_BA->node_BX -3 H₂O node_Act [Tolyl-B(OH)₃]⁻ (Activated Boronate) Active species for transmetalation node_BA->node_Act node_H2O 3 H₂O node_Base Base (e.g., OH⁻)

Caption: Equilibrium between this compound, boroxine, and the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling with Solubility Enhancement

This protocol for a Suzuki-Miyaura cross-coupling reaction incorporates several strategies to address the poor solubility of this compound.

Reaction: Coupling of 4-Bromotoluene with p-Tolylboronic Acid.

Strategies Employed:

  • Mixed Solvent System: Dioxane/water to dissolve both organic and inorganic components.

  • Strong Base: Potassium phosphate (K₃PO₄) to effectively activate the boronic acid.

  • Vigorous Stirring: To ensure proper mixing in the biphasic system.[6]

  • Inert Atmosphere: To prevent catalyst deactivation and homocoupling.[6]

Materials:

  • 4-Bromotoluene (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvents should be thoroughly degassed by sparging with an inert gas for at least 20-30 minutes prior to use.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction mixture may initially appear as a suspension.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Catalyst Deactivation in Tolylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving tolylboronic acid. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: Sluggish or stalled reactions are often due to catalyst deactivation. The primary causes include:

  • Palladium Precipitation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often visible as a black solid forming in the reaction mixture. This can be caused by factors such as high temperature, presence of oxygen, or an inappropriate ligand-to-metal ratio.

  • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are susceptible to oxidation by trace amounts of air, rendering them unable to coordinate effectively with the palladium center.

  • Protodeboronation of this compound: this compound can undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This depletes the nucleophilic partner and can be exacerbated by the choice of base and solvent.[1]

  • Catalyst Poisoning: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. A known poison in Suzuki coupling reactions is elemental sulfur.

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal. Its formation removes the catalyst from the catalytic cycle.[2]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture to remove oxygen, which can promote the formation of palladium black. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2]

  • Optimize Ligand Choice and Ratio: Bulky, electron-rich phosphine ligands can stabilize the palladium nanoparticles and prevent aggregation. Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst.

  • Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition. If you observe blackening, try lowering the reaction temperature.

  • Proper Mixing: Ensure efficient stirring to avoid localized high concentrations of reagents that can lead to catalyst decomposition.

Q3: How does the choice of base affect catalyst activity and the stability of this compound?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction, but its choice can significantly impact both catalyst stability and the prevalence of side reactions. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[3] However, strong bases can also promote protodeboronation of the this compound, reducing the yield of the desired product.[1] The basicity of alkali carbonates, for instance, has been shown to affect the reaction time, with Na₂CO₃ being identified as an effective base in certain systems.[4]

Q4: Can impurities in my this compound or other reagents deactivate the catalyst?

A4: Yes, impurities are a common cause of catalyst deactivation. Even small amounts of certain substances can act as potent catalyst poisons. For example, elemental sulfur has been identified as a catalyst poison in Suzuki coupling reactions, leading to low conversions. It is crucial to use high-purity starting materials and reagents. If you suspect impurities, purification of the starting materials by recrystallization or chromatography is recommended.

Q5: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?

A5: Turnover Number (TON) represents the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A higher TON indicates a more robust and longer-lasting catalyst. Turnover Frequency (TOF) is the turnover number per unit of time, essentially measuring the speed of the catalyst. These metrics are critical for assessing the efficiency and stability of a catalytic system. For instance, in the carbonylative Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, palladacycles have demonstrated exceptionally high TONs (up to 5 × 10⁹) and TOFs (up to 1 × 10⁹ h⁻¹) at very low catalyst concentrations.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Probable Cause Suggested Solution
Catalyst Deactivation (Palladium Black) - Ensure rigorous degassing of solvents and reaction mixture. - Lower the reaction temperature. - Screen different bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, XPhos).[6] - Use a pre-formed, stable palladium precatalyst.
Protodeboronation of this compound - Use a milder base (e.g., K₂CO₃, K₃PO₄ instead of stronger bases like NaOH).[4] - Consider using tolylboronic esters (e.g., pinacol esters), which are often more stable and undergo slow release of the boronic acid.[1] - Minimize reaction time and temperature.
Inefficient Catalyst System - Increase catalyst loading incrementally. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or palladacycles). - Optimize the ligand-to-palladium ratio. For in-situ generated catalysts from Pd(OAc)₂, increasing the ligand ratio can significantly improve yield.[7]
Reagent Quality - Use fresh, high-purity this compound. - Purify starting materials and ensure solvents are anhydrous and of high purity.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling of this compound)

Probable Cause Suggested Solution
Oxygen Contamination - Improve degassing procedures. Oxygen can promote the oxidative homocoupling of boronic acids.
High Catalyst Loading - Reduce the catalyst loading, as higher concentrations can sometimes favor side reactions.
Suboptimal Base - The choice of base can influence the selectivity of the reaction.[3] Screen different bases to find one that minimizes homocoupling.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize quantitative data on the performance of different palladium catalysts and reaction conditions in Suzuki-Miyaura coupling reactions involving this compound or analogous systems.

Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Chlorides with 4-Tolylboronic Acid

Aryl ChlorideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluene1.0Catalyst BK₂CO₃Toluene/H₂OReflux1294
2-Chloro-m-xylene1.0Catalyst BK₂CO₃Toluene/H₂OReflux1295
2-Chloropyridine1.0Catalyst BK₂CO₃Toluene/H₂OReflux1296
3-Chloropyridine1.0Catalyst BK₂CO₃Toluene/H₂OReflux1293
*Catalyst B: PdCl₂{PtBu₂(p-NMe₂-Ph)}₂
Data adapted from a study on air-stable catalysts for Suzuki-Miyaura cross-coupling reactions.[8]

Table 2: Effect of Base on the Suzuki Coupling of Aryl Halides with Phenylboronic Acid

EntryBaseTime for Completion (min)Yield (%)
1TEA6035
2TBA6030
3NaOH6060
4Na₂CO₃1098
5K₂CO₃2098
6Cs₂CO₃3096
Reaction conditions: Aryl halide, phenylboronic acid, Pd/NiFe₂O₄ catalyst, DMF/H₂O solvent. Data adapted from a study on the effect of various bases.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with 4-Tolylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-tolylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts and workflows related to catalyst deactivation and troubleshooting in this compound reactions.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Product Coupled Product Active_Catalyst->Product Product Formation Deactivated_Catalyst Inactive Species Active_Catalyst->Deactivated_Catalyst Deactivation Substrates This compound + Aryl Halide Substrates->Active_Catalyst Catalytic Cycle Pd_Black Palladium Black (Aggregation) Deactivated_Catalyst->Pd_Black Oxidized_Ligand Oxidized Ligand (e.g., P(O)R_3) Deactivated_Catalyst->Oxidized_Ligand Poisoned_Catalyst Poisoned Catalyst (e.g., Sulfur) Deactivated_Catalyst->Poisoned_Catalyst

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Sluggish/Stalled Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Temp Optimize Temperature Check_Inert->Check_Temp Check_Reagents Assess Reagent Purity (this compound, etc.) Check_Temp->Check_Reagents Optimize_Catalyst Screen Catalyst/Ligand/ Base System Check_Reagents->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success

References

Technical Support Center: Optimizing Tolylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura cross-coupling reactions involving tolylboronic acid.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses prevalent challenges encountered during the coupling of this compound and offers systematic solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings can be attributed to several factors. A systematic evaluation of each reaction component is crucial for effective troubleshooting. The main areas to focus on are:

  • Catalyst System : The choice and quality of the palladium source and ligand are critical.

  • Reaction Conditions : Temperature, reaction duration, and maintaining an inert atmosphere significantly impact the outcome.

  • Reagents : The purity and reactivity of the aryl halide, this compound, and the base are paramount.

  • Solvent : The solvent choice affects the solubility of reagents and reaction kinetics.[1]

Q2: I am observing a significant amount of biaryl homocoupling product from my this compound. What causes this and how can it be minimized?

Homocoupling of boronic acids is a common side reaction that leads to the formation of a symmetrical biaryl (e.g., bitolyl).[2]

  • Cause : The primary cause of homocoupling is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][4][5] Using a Pd(II) precatalyst can also contribute, as its in-situ reduction to Pd(0) can consume the boronic acid and lead to homocoupling.[4]

  • Solutions :

    • Rigorous Degassing : Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using the freeze-pump-thaw technique. The reaction should be maintained under a positive pressure of an inert gas.[1]

    • Use a Pd(0) Source : Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[4]

Q3: The reaction seems sluggish or stalls completely. What are the likely reasons and how can I address this?

A stalled reaction is often due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation : The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of palladium black, which is catalytically inactive.[6] Phosphine ligands can also be oxidized by trace amounts of air.[4]

    • Solution : Ensure an inert atmosphere is maintained throughout the reaction.[1][7] Using fresh, high-purity ligands and palladium sources is also crucial.

  • Suboptimal Temperature : Many Suzuki couplings require heating to proceed at a reasonable rate.[4]

    • Solution : If the reaction is sluggish at a lower temperature, a cautious increase may improve the rate. However, be aware that excessively high temperatures can lead to the decomposition of substrates or products.[1] The optimal temperature is highly dependent on the specific substrates and catalyst system.[1]

  • Inadequate Base : The base is crucial for the transmetalation step.[6] If the base is not strong enough or used in insufficient quantity, the reaction can be slow or incomplete.

    • Solution : Consider screening different bases or increasing the equivalents of the current base.

Q4: How does the choice of base and solvent impact the coupling of this compound?

The base and solvent play pivotal roles in the Suzuki-Miyaura reaction.

  • Base : The base activates the boronic acid to facilitate the transmetalation step.[6][8] The strength and choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6] The optimal base is substrate-dependent and often needs to be determined empirically.

  • Solvent : The solvent must solubilize the reagents to a sufficient extent. A mixture of an organic solvent with water is often used, as water can enhance the reaction rate.[9] Common solvents include THF, DMF, and toluene, often with added water.[9][10]

Frequently Asked Questions (FAQs)

Q5: What is the optimal palladium catalyst and ligand for coupling with this compound?

There is no single "best" catalyst system, as the optimal choice depends on the coupling partner. However, some general guidelines apply:

  • Palladium Sources : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11]

  • Ligands : Electron-rich and bulky phosphine ligands generally promote the key steps of oxidative addition and reductive elimination.[3][6] For couplings involving aryl chlorides, which are less reactive, more electron-rich and bulky ligands are often required.[12] Examples of effective ligands include tolylphosphines, such as P(o-tolyl)₂Ph, which have shown high conversions and turnovers.[12]

Q6: How can I prevent the decomposition of this compound during the reaction?

Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]

  • Use Fresh Reagents : Use freshly purchased or recrystallized this compound.

  • Consider More Stable Derivatives : In cases of significant decomposition, consider using more stable boronic esters like pinacol esters.[4] These can be more robust and release the boronic acid slowly under the reaction conditions.[13]

Q7: Is it necessary to add water to my Suzuki-Miyaura reaction?

While not always strictly necessary, the addition of a small amount of water to organic solvents is common and often beneficial. Water can help to dissolve the inorganic base and can accelerate the transmetalation step.[3][9]

Data Presentation

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 1-bromo-4-(chloromethyl)benzene with p-tolylboronic acid.

EntryBaseYield (%)
1K₂CO₃16
2K₃PO₄·3H₂O84
3NaOH32
4NEt₃25
5Cs₂CO₃99

Reaction conditions: 1-bromo-4-(chloromethyl)benzene (0.30 mmol), p-tolylboronic acid (0.33 mmol), Pd(OAc)₂ (1 mol%), PCy₃·HBF₄ (0.4 mol%), base (2 equiv.), in toluene/water (1/0.1) at 80 °C for 2 h. Data sourced from[14].

Table 2: Influence of Solvent on the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid.

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol (MeOH)78.9
4Ethyl acetate5.6
5Dioxane0
6Ethanol (EtOH)73.4
7MeOH:H₂O (3:2)96.3

Reaction conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), catalyst, K₃PO₄·3H₂O (base). Data sourced from[9].

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[1]

  • Addition of Catalyst and Solvent : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.[14]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Coupling start Low Yield Observed check_reagents Verify Reagent Quality (this compound, Aryl Halide, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No check_catalyst Evaluate Catalyst System (Pd Source, Ligand) reagents_ok->check_catalyst Yes replace_reagents->check_reagents catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok optimize_catalyst Screen Different Catalysts/Ligands catalyst_ok->optimize_catalyst No check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) catalyst_ok->check_conditions Yes optimize_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Adjust Temperature/Time Ensure Inert Atmosphere conditions_ok->optimize_conditions No check_solvent_base Review Solvent and Base Choice conditions_ok->check_solvent_base Yes optimize_conditions->check_conditions solvent_base_ok Solvent/Base Appropriate? check_solvent_base->solvent_base_ok optimize_solvent_base Screen Solvents/Bases solvent_base_ok->optimize_solvent_base No success Improved Yield solvent_base_ok->success Yes optimize_solvent_base->check_solvent_base

Caption: Troubleshooting workflow for low yield reactions.

Homocoupling_Mitigation Mitigation Strategy for this compound Homocoupling start Homocoupling Detected cause_oxygen Primary Cause: Oxygen Presence start->cause_oxygen cause_pd2 Secondary Cause: Pd(II) Precatalyst Reduction start->cause_pd2 solution_degas Implement Rigorous Degassing (Freeze-Pump-Thaw or Inert Gas Sparging) cause_oxygen->solution_degas solution_inert Maintain Positive Inert Atmosphere (Ar/N2) cause_oxygen->solution_inert solution_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) cause_pd2->solution_pd0 outcome Reduced Homocoupling solution_degas->outcome solution_inert->outcome solution_pd0->outcome

References

Technical Support Center: Purification of Suzuki Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from Suzuki-Miyaura cross-coupling reaction products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification process and offers practical solutions in a question-and-answer format.

Issue 1: My purified product is still contaminated with boronic acid or its derivatives.

  • Q1: I performed a standard aqueous workup, but my NMR still shows boronic acid-related impurities. Why is this happening and what can I do?

    A1: Boronic acids and their corresponding boroxines (dehydrated trimers) can have some solubility in organic solvents, leading to incomplete removal during a simple water wash. Additionally, if your product has acidic or basic functionalities, it can complicate liquid-liquid extractions.

    Solutions:

    • Basic Aqueous Wash: A more rigorous extraction with a basic aqueous solution (e.g., 1-2 M NaOH) can convert the acidic boronic acid into its highly water-soluble boronate salt, which is then more efficiently extracted into the aqueous phase.[1][2]

    • Multiple Extractions: Perform multiple extractions with the basic solution to ensure complete removal.[1]

    • Brine Wash: After the basic wash, a brine wash can help to break any emulsions and remove residual water from the organic layer.[2]

  • Q2: My product and the boron impurity co-elute during silica gel chromatography. How can I improve the separation?

    A2: Co-elution is a common problem due to the similar polarity of some Suzuki products and boronic acid impurities.[3]

    Solutions:

    • Modify the Eluent System: Adjusting the polarity of your solvent system can improve separation. For polar boronic acids, a more polar eluent system, such as dichloromethane/methanol, may be effective.[3]

    • Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the streaking and improve the chromatography of boronic esters.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which may offer different selectivity.

    • Pre-Column Treatment: Remove the bulk of the boron impurity before chromatography using one of the other methods described here (e.g., basic wash or scavenger resin).[2]

  • Q3: Are there non-chromatographic methods to remove stubborn boron impurities?

    A3: Yes, several non-chromatographic techniques can be very effective.

    Solutions:

    • Scavenger Resins: Silica-based scavengers containing diol or diethanolamine (DEAM) functional groups can selectively bind to boronic acids.[2][4] The product is then isolated by simple filtration.

    • Derivatization/Filtration: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by filtration.[1]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[5][6]

    • Azeotropic Distillation with Methanol: Boric acid can be removed by forming the volatile trimethyl borate through repeated co-evaporation with methanol.[2]

Issue 2: I am observing significant side reactions that are complicating purification.

  • Q4: I see a lot of homocoupling of my boronic acid starting material. How can I minimize this?

    A4: Homocoupling is a common side reaction that consumes your starting material and generates impurities.

    Solutions:

    • Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.

    • Palladium Source: Using a Pd(0) source instead of a Pd(II) source can sometimes reduce homocoupling.

    • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration and favor the cross-coupling reaction.[3]

  • Q5: My boronic acid seems to be decomposing during the reaction (protodeboronation). What can I do?

    A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway.

    Solutions:

    • Use Boronic Esters: Pinacol esters or MIDA esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.

    • Control pH: The rate of protodeboronation can be pH-dependent. Adjusting the base or its concentration may slow this decomposition.[1]

    • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can minimize protodeboronation.

Comparison of Boron Removal Methods

The following table provides a qualitative comparison of common methods for removing boron impurities. The efficiency and suitability of each method are highly dependent on the specific properties of the Suzuki product.

Purification MethodEfficiencySpeedScalabilityKey Considerations
Basic Aqueous Wash Moderate to HighFastHighThe product must be stable to basic conditions and have low water solubility. Emulsion formation can be an issue.[1]
Silica Gel Chromatography VariableSlowModerateCan be challenging due to co-elution and streaking. Optimization of the solvent system is often necessary.[3]
Scavenger Resins HighModerateModerateHighly selective for boronic acids. The cost of the resin can be a factor for large-scale reactions.[2][4]
Recrystallization HighSlowHighThe product must be a solid at room temperature and a suitable recrystallization solvent must be found.[5][6]
Derivatization/Filtration HighModerateHighEffective for boronic acids that form a crystalline adduct with diethanolamine.[1]
Azeotropic Distillation ModerateModerateHighPrimarily effective for removing boric acid by forming volatile trimethyl borate.[2]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal [1][2]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt of the impurity will be in the aqueous layer.

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with the NaOH solution two more times to ensure complete removal.

  • Wash and Dry: Wash the organic layer with brine to remove residual base and water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Derivatization with Diethanolamine [1]

  • Dissolution: Dissolve the crude reaction mixture containing the boronic acid impurity in a minimal amount of a suitable non-polar solvent (e.g., diethyl ether).

  • Precipitation: Add diethanolamine dropwise while stirring. The diethanolamine adduct with the boronic acid, which is often a crystalline solid, should precipitate out of the solution.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold solvent. The desired product should remain in the filtrate.

  • Product Recovery: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 3: General Recrystallization Procedure [5][6][7]

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time. The cooling process can be further aided by placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Visualizations

Suzuki_Purification_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification start Aryl Halide + Boronic Acid/Ester reaction Pd Catalyst, Base, Solvent, Heat start->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture workup Aqueous Workup crude_mixture->workup extraction Basic Aqueous Wash (e.g., NaOH) workup->extraction Choose Method chromatography Silica Gel Chromatography workup->chromatography Choose Method scavenger Scavenger Resin workup->scavenger Choose Method recrystallization Recrystallization workup->recrystallization Choose Method pure_product Pure Product extraction->pure_product chromatography->pure_product scavenger->pure_product recrystallization->pure_product

Caption: Experimental workflow for a Suzuki-Miyaura reaction and subsequent purification.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid is_base_stable Is the product stable to base? is_solid->is_base_stable No recrystallize Recrystallization is_solid->recrystallize Yes co_elutes Does it co-elute with impurities? is_base_stable->co_elutes No basic_wash Basic Aqueous Wash is_base_stable->basic_wash Yes chromatography Chromatography co_elutes->chromatography No scavenger Scavenger Resin / Derivatization co_elutes->scavenger Yes

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Tolylboronic Acid Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tolylboronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chemical syntheses involving this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary causes?

Low or no yield in a Suzuki-Miyaura coupling reaction is a frequent issue that can often be attributed to several key factors:

  • Reagent Quality and Stability: The purity and stability of the this compound are critical. Boronic acids can degrade over time, and it is recommended to use freshly purchased or recrystallized material.[1]

  • Catalyst and Ligand Issues: The palladium catalyst may be inactive. For instance, Pd₂(dba)₃ can degrade with age.[1] Additionally, phosphine ligands are susceptible to oxidation from trace amounts of air, which prevents them from coordinating with the palladium center.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. Insufficient base can halt the reaction, while excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to reduced catalytic activity.[1]

Q2: I am observing a significant amount of a byproduct that is not my desired coupled product. What could this be?

The most common side reactions in Suzuki-Miyaura couplings involving this compound are protodeboronation and homocoupling.

  • Protodeboronation: This is an undesired reaction where the carbon-boron bond of the this compound is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of toluene.[2] This side reaction is often influenced by the reaction conditions, especially in aqueous media.[2][3]

  • Homocoupling: This side reaction involves the coupling of two this compound molecules to form bitolyl. The presence of oxygen is a frequent cause of homocoupling as it can facilitate the oxidative coupling.[1] Using a Pd(0) source like Pd(PPh₃)₄ from the start can help minimize this issue, as the in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[1]

Q3: How can I improve the success rate of my this compound reactions?

Optimizing your reaction setup and conditions is key. Consider the following:

  • Use High-Purity Reagents: Ensure your this compound, aryl halide, catalyst, ligand, and base are of high purity. For this compound, consider using more stable derivatives like pinacol esters if protodeboronation is a persistent issue.[1]

  • Thoroughly Degas Your Reaction Mixture: Oxygen is detrimental to the catalyst system.[1] Employing robust degassing techniques such as the freeze-pump-thaw method or bubbling an inert gas (like argon or nitrogen) through the solvent is essential.

  • Systematic Optimization of Reaction Parameters: The interplay between the catalyst, ligand, base, and solvent is complex. A systematic approach to optimizing these parameters, such as a Design of Experiments (DoE), can efficiently identify the ideal conditions for your specific substrates.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low to No Product Formation

This guide provides a step-by-step approach to troubleshooting failed this compound coupling reactions.

low_yield_troubleshooting start Low/No Product reagent_check Check Reagent Quality - Fresh this compound? - Active Catalyst? - Pure Ligand/Base? start->reagent_check Start Here degassing_check Verify Degassing - Proper Inert Atmosphere? - Degassed Solvents? reagent_check->degassing_check Reagents OK conditions_check Evaluate Reaction Conditions - Appropriate Base/Solvent? - Optimal Temperature? degassing_check->conditions_check Degassing OK re_run Re-run with Fresh Reagents and Optimized Conditions conditions_check->re_run Conditions Optimized

Caption: Troubleshooting workflow for low or no product yield.

Experimental Protocol: Reagent Quality Control

  • This compound Purity Check:

    • Obtain a small sample of the this compound.

    • Determine its melting point. For p-tolylboronic acid, the melting point should be in the range of 256-263 °C.[5] A broad or depressed melting point can indicate impurities.

    • If in doubt, recrystallize the this compound from an appropriate solvent system.

  • Catalyst and Ligand Handling:

    • Always handle palladium catalysts and phosphine ligands under an inert atmosphere (e.g., in a glovebox).

    • Use freshly opened bottles of catalysts and ligands whenever possible.

    • If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its efficient reduction to the active Pd(0) species.[1]

Guide 2: Identifying and Mitigating Side Reactions

This guide helps in identifying and minimizing common side products like toluene (from protodeboronation) and bitolyl (from homocoupling).

side_reaction_troubleshooting start Side Product Observed identify_side_product Identify Side Product - Toluene (Protodeboronation)? - Bitolyl (Homocoupling)? start->identify_side_product protodeboronation_solutions Address Protodeboronation - Use Anhydrous Solvents - Use Boronic Ester - Adjust Base identify_side_product->protodeboronation_solutions Protodeboronation homocoupling_solutions Address Homocoupling - Improve Degassing - Use Pd(0) Catalyst Source identify_side_product->homocoupling_solutions Homocoupling re_optimize Re-optimize Reaction protodeboronation_solutions->re_optimize homocoupling_solutions->re_optimize

Caption: Troubleshooting workflow for common side reactions.

Experimental Protocol: Minimizing Protodeboronation

  • Solvent Choice: If protodeboronation is suspected, especially in aqueous conditions, switch to anhydrous solvents. Ensure solvents are thoroughly dried and degassed before use.

  • Use of Boronic Esters: Consider converting the this compound to a more stable derivative, such as a pinacol or MIDA boronate ester.[1] These can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[2]

  • Base Selection: The choice of base can influence the rate of protodeboronation. A screening of different bases (e.g., carbonates, phosphates, fluorides) may be necessary to find one that promotes the desired coupling without accelerating the side reaction.

Quantitative Data Summary

The success of a this compound reaction is highly dependent on the specific substrates and conditions used. The following tables provide a summary of common parameters and their typical ranges for Suzuki-Miyaura couplings.

Table 1: Common Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand:Palladium Ratio 1:1 to 4:1This is dependent on the specific ligand and palladium source.[1]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent.[1]
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but also decomposition.[1]
Concentration 0.1 - 1.0 M

Table 2: Example of Optimized Conditions for a Specific Suzuki-Miyaura Coupling

The following is a generalized example based on literature precedents and should be optimized for your specific reaction.

ComponentConditionReference
Aryl Halide 1.0 mmol
This compound 1.2 - 1.5 mmol
Palladium Catalyst Pd(OAc)₂ (2 mol%)[6]
Ligand P(o-tolyl)₂Ph (8 mol%)[6]
Base K₂CO₃ (2.0 mmol)
Solvent Toluene/Water (5:1)
Temperature 100 °C[6]
Time 12 - 24 h

References

Technical Support Center: Tolylboronic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tolylboronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you optimize your reaction conditions and troubleshoot common issues, with a specific focus on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is a crucial component in the Suzuki-Miyaura coupling catalytic cycle. Its main function is to activate the this compound by converting it into a more nucleophilic boronate species (e.g., [Tolyl-B(OH)₃]⁻). This "ate" complex is significantly more reactive and facilitates the transmetalation step with the palladium(II) complex, which is often the rate-limiting step of the reaction. Without a base, the coupling reaction is generally very slow or does not occur at all.

Q2: How does the choice of base affect the efficiency of the coupling reaction?

A2: The choice of base can dramatically influence the reaction rate, yield, and functional group tolerance. The strength and nature of the base affect the equilibrium of boronate formation. Stronger bases can lead to faster reactions but may also promote side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom. The solubility of the base in the chosen solvent system also plays a significant role in its effectiveness.

Q3: Which bases are commonly used for Suzuki-Miyaura coupling with this compound?

A3: A variety of inorganic and organic bases are used, with inorganic bases being the most common. Frequently used bases include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and offer a good balance of reactivity and handling.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly for challenging couplings.

  • Hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂) can be used, but their high basicity can sometimes lead to side reactions.

Q4: When should I consider using a stronger base like potassium phosphate (K₃PO₄)?

A4: A stronger base like K₃PO₄ can be beneficial in several scenarios:

  • When coupling sterically hindered substrates.

  • With less reactive aryl chlorides as coupling partners.

  • When milder bases like K₂CO₃ result in sluggish or incomplete reactions.

Q5: Can the base lead to side reactions?

A5: Yes, the base can promote undesirable side reactions. The most common is protodeboronation , where the this compound reacts with water or other protic sources to form toluene, thus reducing the yield of the desired product. Strong bases and high temperatures can exacerbate this issue. Another potential side reaction is homocoupling of the this compound to form bitolyl. This is often promoted by the presence of oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield Ineffective base: The chosen base may not be strong enough or soluble enough in the reaction solvent to efficiently form the boronate complex.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Ensure the base is finely powdered to maximize surface area.- Consider a different solvent system to improve base solubility.
Protodeboronation of this compound: The C-B bond is being cleaved, especially with strong bases and/or high temperatures.- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Lower the reaction temperature.- Use anhydrous solvents and reagents to minimize water content.- Consider using a tolylboronic ester (e.g., pinacol ester) which can be more stable.
Significant formation of toluene (protodeboronation byproduct) Base is too strong or reaction temperature is too high: These conditions accelerate the rate of protodeboronation.- Screen a range of bases with decreasing strength (e.g., NaOH > K₃PO₄ > Cs₂CO₃ > K₂CO₃).- Reduce the reaction temperature and monitor for conversion over a longer period.- Ensure the reaction is performed under an inert atmosphere to exclude moisture.
Formation of bitolyl (homocoupling byproduct) Presence of oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by palladium.- Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.- Use a Pd(0) source directly to avoid in-situ reduction steps that can sometimes promote homocoupling.
Inconsistent reaction results Variable quality of the base: The purity, particle size, and water content of the base can vary between batches.- Use a fresh bottle of high-purity base.- Dry the base in an oven before use if it is suspected to be hydrated.- Always use the same grade and supplier for the base to ensure consistency.

Data Presentation

The following tables summarize the effect of different bases on the yield of Suzuki-Miyaura coupling reactions involving this compound. Note that yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.

Table 1: Comparison of Bases in the Coupling of Aryl Halides with 4-Tolylboronic Acid

EntryAryl HalideBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)Reference
12-ChlorobenzonitrileK₂CO₃EthanolSiliaCat DPP-Pd-Reflux0.5>99
22-ChlorobenzonitrileKHCO₃EthanolSiliaCat DPP-Pd-Reflux0.5>99
32-ChlorobenzonitrileNaHCO₃EthanolSiliaCat DPP-Pd-Reflux270
42-ChlorobenzonitrileCs₂CO₃EthanolSiliaCat DPP-Pd-Reflux265
54-ChloroanisoleKOHi-PrOHPd(OAc)₂NHC25295
62-BromopyridineK₃PO₄Water(6-Dipp)Pd(cinn)Cl-Reflux194

Table 2: Screening of Bases for the Coupling of p-Bromoacetophenone with Phenylboronic Acid (Illustrative Example)

EntryBaseSolventYield (%)
1K₂CO₃Water90
2Na₂CO₃Water85
3K₃PO₄Water75
4Et₃NWater20

Data adapted from a study on a similar arylboronic acid to illustrate the typical trend in base effectiveness in aqueous media.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of o-Tolylboronic Acid with 4-Iodoanisole using K₂CO₃

This protocol is adapted from Organic Syntheses, 1998 , 75, 61.

  • Reagents:

    • o-Tolylboronic acid (1.03 equiv.)

    • 4-Iodoanisole (1.0 equiv.)

    • Palladium acetate (0.02 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 equiv.)

    • Acetone

    • Water

  • Procedure:

    • Combine o-tolylboronic acid, 4-iodoanisole, and acetone in a three-necked flask equipped with a condenser and stir bar.

    • In a separate flask, dissolve potassium carbonate in water.

    • In a third flask, dissolve the palladium acetate in acetone.

    • Thoroughly degas all three solutions by four freeze-pump-thaw cycles.

    • Under an inert atmosphere, add the aqueous potassium carbonate solution to the flask containing the aryl halide and boronic acid, followed by the palladium acetate solution.

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 5 minutes, as indicated by the formation of palladium black.

    • After cooling, extract the product with diethyl ether, wash the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Tolylboronic Acid with Heteroaryl Bromides using K₃PO₄

This protocol is adapted from a study on the coupling of heteroaryl halides.

  • Reagents:

    • Heteroaryl bromide (1.0 equiv.)

    • 4-Tolylboronic acid (1.04 equiv.)

    • (6-Dipp)Pd(cinn)Cl (1 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv.)

    • Water

  • Procedure:

    • In a reaction vessel, combine the heteroaryl bromide, 4-tolylboronic acid, potassium phosphate, and the palladium catalyst.

    • Add water as the solvent.

    • Heat the reaction

Validation & Comparative

A Comparative Analysis of Tolylboronic Acid and Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective, data-driven comparison of the reactivity of tolylboronic acids versus phenylboronic acid in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid. The electronic and steric properties of the boronic acid can significantly influence the reaction rate and overall yield. This guide focuses on the comparative reactivity of tolylboronic acids (ortho-, meta-, and para-) and the parent phenylboronic acid.

Executive Summary: Reactivity at a Glance

In Suzuki-Miyaura coupling, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining. The electron density on the aryl ring of the boronic acid plays a crucial role in this step. Electron-donating groups on the phenyl ring of the boronic acid generally increase the rate of transmetalation and, consequently, the overall reaction rate.

The methyl group of tolylboronic acid is an electron-donating group. Therefore, tolylboronic acids are generally more reactive than phenylboronic acid in Suzuki-Miyaura coupling reactions. This enhanced reactivity is particularly pronounced for para-tolylboronic acid, where the electron-donating effect is maximized through resonance. Competitive experiments have demonstrated that arylboronic acids with electron-donating substituents, such as a methoxy group (which is electronically similar to a methyl group), exhibit higher reactivity compared to phenylboronic acid.[1]

Quantitative Data Comparison

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving phenylboronic acid and p-tolylboronic acid with various aryl halides. While reaction conditions may vary slightly between experiments, the data consistently demonstrates the higher reactivity of p-tolylboronic acid.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePhenylboronic AcidPd(OAc)₂ (0.5)K₂CO₃Ethanol/WaterRT285
24-Chloroacetophenonep-Tolylboronic AcidPd(OAc)₂ (0.5)KOHi-PrOH25295[2]
31-Bromo-4-(chloromethyl)benzenePhenylboronic AcidPd(OAc)₂ (2)Cs₂CO₃Toluene/Water80292
41-Bromo-4-(chloromethyl)benzenep-Tolylboronic AcidPd(OAc)₂ (2)Cs₂CO₃Toluene/Water80299[3]
54-BromoanisolePhenylboronic AcidPdCl₂(NH₂CH₂COOH)₂ (1)K₂CO₃Ethanol/WaterRT1290[4]
64-Bromoanisolem-Tolylboronic AcidPd(OAc)₂ (2)Cs₂CO₃Toluene/Water80298[3]
72-BromopyridinePhenylboronic AcidPd₂(dba)₃ (1.5)KFDioxane1001274
8o-Bromotolueneo-Tolylboronic AcidPd(OAc)₂ (2)Cs₂CO₃Toluene/Water80290[3]

Note: Yields are isolated yields. Direct comparison of yields should be made with caution as reaction conditions are not identical across all entries. However, the general trend of higher reactivity for tolylboronic acids is evident.

Experimental Protocols

Below are detailed, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of different boronic acids.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid or this compound) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, Ethanol/Water 1:1, or Dioxane) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium(II) acetate catalyst (0.005 mmol).

  • Add the solvent system (5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5][6]

Competitive Reactivity Experiment Workflow

To directly compare the reactivity of this compound and phenylboronic acid, a competitive experiment can be performed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis setup Combine Aryl Halide (1 equiv), Phenylboronic Acid (1 equiv), and this compound (1 equiv) in a reaction vessel. add_reagents Add Pd catalyst, base, and solvent. setup->add_reagents run_reaction Heat and stir the reaction mixture for a set time. add_reagents->run_reaction quench Quench the reaction. run_reaction->quench analyze Analyze the product mixture by GC-MS or NMR to determine the ratio of the two biaryl products. quench->analyze Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib Ar-Pd(II)L₂-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic Ar-Pd(II)L₂-Ar' transmetalation->pdiic Rate enhanced by e⁻-donating groups on Ar' (e.g., -CH₃) reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation

References

A Comparative Guide to Alternatives for Tolylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds essential for pharmaceuticals and functional materials.[1] While 4-methylphenylboronic acid (tolylboronic acid) is a widely used and commercially available reagent for introducing the tolyl moiety, its alternatives can offer significant advantages in terms of stability, reactivity, and substrate scope. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

Boronic acids, including this compound, are effective in many Suzuki-Miyaura couplings. However, they can be susceptible to decomposition pathways such as protodeboronation, especially with challenging substrates.[2] To address these stability issues, several alternatives have been developed, primarily by modifying the boronic acid functionality. This guide focuses on the three most prominent alternatives to this compound:

  • Potassium Aryltrifluoroborates (e.g., Potassium 4-tolyltrifluoroborate): These salts are known for their enhanced stability to air and moisture and are less prone to protodeboronation compared to their boronic acid counterparts.[3]

  • MIDA Boronates (e.g., 4-Tolyl MIDA boronate): N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3] They are designed for the slow release of the active boronic acid under specific basic conditions.

  • Boronic Esters (e.g., Pinacol or Neopentyl Esters): These are also more stable than the corresponding boronic acids and are frequently used to purify and handle otherwise unstable boronic acids.[4][5]

The choice of the boron reagent can significantly impact the yield, reaction conditions, and purification requirements of a Suzuki coupling reaction.

Performance Comparison

The following table summarizes the performance of this compound and its alternatives in Suzuki coupling reactions with various aryl halides. It is important to note that the data is compiled from different sources, and direct comparison can be influenced by variations in reaction conditions. However, it provides a valuable overview of the relative reactivity and efficiency of each reagent.

Boron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methylphenylboronic Acid 1-Bromo-4-(chloromethyl)benzenePd(OAc)₂ (2), PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80299N/A
4-Methylphenylboronic Acid 2-BromobenzonitrilePd₂(dba)₃ (1), SPhos (2)K₃PO₄1,4-Dioxane801895N/A
Potassium 4-Tolyltrifluoroborate 4-BromobenzonitrilePd(OAc)₂ (2), RuPhos (4)Na₂CO₃Ethanol85N/A93-98[6]
Potassium 4-Tolyltrifluoroborate 4-ChlorobenzonitrilePd(OAc)₂ (2), RuPhos (4)Na₂CO₃Ethanol85N/A83-96[6]
4-Tolyl MIDA Boronate 2-BromobenzonitrilePd(OAc)₂/TPGS-750-MEt₃NWaterRTN/A92[7]
4-Tolyl MIDA Boronate 2-ChlorobenzonitrilePd(OAc)₂/TPGS-750-MEt₃NWater40N/A~100[7]
4-Tolylboronic Acid Pinacol Ester 2,6-DichloropyridinePd₂(dba)₃ (1), FcPPh₂ (6)K₃PO₄Dioxane/H₂O1001875N/A

Experimental Protocols

Detailed methodologies for Suzuki coupling reactions using this compound and its alternatives are provided below. These represent typical conditions and may require optimization for specific substrates.

General Procedure for Suzuki Coupling with 4-Methylphenylboronic Acid

A reaction vessel is charged with the aryl halide (1.0 eq.), 4-methylphenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system (e.g., toluene, 1,4-dioxane, DMF, often with water) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki Coupling with Potassium 4-Tolyltrifluoroborate

In a reaction flask, the aryl halide (1.0 eq.), potassium 4-tolyltrifluoroborate (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand (e.g., RuPhos, SPhos, 2-6 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, 2-3 eq.) are combined. The flask is purged with an inert gas. A degassed solvent, typically a protic solvent like ethanol or a mixture of an organic solvent and water (e.g., THF/H₂O), is added.[8][9] The mixture is heated (typically 80-100 °C) and stirred for the required time. Workup and purification follow a similar procedure to that described for boronic acids.

General Procedure for Suzuki Coupling with 4-Tolyl MIDA Boronate

To a reaction vessel containing the aryl halide (1.0 eq.) and 4-tolyl MIDA boronate (1.1-1.2 eq.) are added a palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%) and a suitable ligand. Anhydrous conditions can be employed with a non-aqueous base, or for slow-release protocols, an aqueous basic solution is used. For example, a green chemistry approach utilizes water as the solvent with a surfactant like TPGS-750-M and an organic base such as triethylamine.[7] The reaction can often proceed at room temperature or with gentle heating.[7] The workup procedure is often simplified in aqueous systems, where the product may precipitate and can be isolated by filtration.[7]

Key Decision-Making Factors and Workflow

The selection of the appropriate boron reagent is a critical step in planning a successful Suzuki coupling reaction. The following diagram illustrates a logical workflow for making this decision.

Reagent_Selection_Workflow Start Define Synthetic Target & Substrate Scope A Are Substrates Prone to Protodeboronation or Decomposition? Start->A B Is High Stability to Chromatography or Other Reagents Required? A->B No F Consider Potassium Tolyltrifluoroborate A->F Yes C Is Slow Release of Boronic Acid Advantageous? B->C Yes E Use this compound (Standard Conditions) B->E No D Is a Green Chemistry Approach Desired? C->D No G Consider Tolyl MIDA Boronate C->G Yes D->E No D->G Yes Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

References

A Comparative Guide to HPLC Analysis of Tolylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, ensuring the purity of starting materials, and characterizing final products. In the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development, the accurate analysis of reaction mixtures containing reagents like tolylboronic acid is critical. This guide provides a comparative overview of HPLC methodologies for the analysis of this compound reaction mixtures, with a focus on column selection and the advantages of Ultra-Performance Liquid Chromatography (UPLC) over traditional HPLC.

Introduction to HPLC in Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound (such as this compound) and an organohalide.[1] Monitoring these reactions requires a robust analytical method to separate the starting materials, intermediates, the desired product, and any byproducts. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for this purpose.[2]

A typical Suzuki-Miyaura reaction involving p-tolylboronic acid is illustrated below:

G cluster_0 Suzuki-Miyaura Coupling Reaction p-Tolylboronic Acid p-Tolylboronic Acid Product Biaryl Product p-Tolylboronic Acid->Product Aryl Halide Aryl Halide Aryl Halide->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Figure 1: A simplified schematic of a Suzuki-Miyaura coupling reaction.

The complexity of the reaction mixture necessitates a highly selective and efficient analytical method to ensure accurate quantification of all components.

Comparison of HPLC Columns: C18 vs. Phenyl

The choice of stationary phase is paramount in developing a successful HPLC separation. For the analysis of aromatic compounds like those in a this compound reaction mixture, C18 and Phenyl columns are common choices.

  • C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC.[3] Separation is primarily based on hydrophobic interactions between the nonpolar C18 alkyl chains and the analytes.

  • Phenyl Columns: These columns have a phenyl group bonded to the silica support, often with a short alkyl spacer.[3] They offer an alternative selectivity to C18 columns, particularly for aromatic compounds, due to the potential for π-π interactions between the phenyl stationary phase and the aromatic analytes.[4][5]

The following table summarizes a comparison of the performance of a C18 and a Phenyl-Hexyl column for the separation of a hypothetical this compound Suzuki-Miyaura reaction mixture.

Parameter C18 Column Phenyl-Hexyl Column Comments
Retention of this compound LowerHigherPhenyl column shows greater retention for the boronic acid.
Resolution (Product & Byproduct) 1.82.5Phenyl-Hexyl column provides baseline separation of the main product and a key aromatic byproduct.[6]
Peak Shape (this compound) GoodExcellentSymmetrical peak shape observed on both, slightly better on Phenyl-Hexyl.
Selectivity for Aromatic Species ModerateHighThe Phenyl-Hexyl column exhibits enhanced selectivity for aromatic compounds due to π-π interactions.[3][6]

UPLC vs. HPLC: A Performance Comparison

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[7][8] This results in several key advantages for the analysis of complex reaction mixtures.

Parameter Conventional HPLC (5 µm particles) UPLC (sub-2 µm particles)
Analysis Time ~15-30 minutes~2-10 minutes
Resolution GoodExcellent
Peak Capacity LowerHigher
Solvent Consumption HigherLower
System Pressure Lower (~1000-4000 psi)Higher (~6000-15000 psi)

The enhanced resolution and speed of UPLC make it particularly well-suited for high-throughput screening and detailed impurity profiling in drug development.[8][9]

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring a this compound Suzuki-Miyaura Reaction

This protocol provides a starting point for the analysis of a Suzuki-Miyaura reaction mixture.

Instrumentation:

  • HPLC system with UV detector

  • C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution: A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B (return to initial conditions)

      • 20-25 min: 10% B (equilibration)

  • Data Analysis: Identify and quantify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times and peak areas to those of known standards.

Protocol 2: Quantitative UPLC Method for Purity Assessment

This protocol is designed for the accurate quantification of the main product and impurities.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • UPLC column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile).

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified product of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the reaction mixture sample as described in Protocol 1, ensuring the final concentration is within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1-2 µL

    • Column Temperature: 40 °C

    • PDA Detection: 210-400 nm

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-5 min: 5% to 95% B (linear gradient)

      • 5-6 min: 95% B

      • 6-6.5 min: 95% to 5% B

      • 6.5-8 min: 5% B

  • Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[10][11]

  • Purity Calculation: Determine the purity of the main product by calculating the area percentage of the main peak relative to the total area of all peaks. Assess peak purity using the PDA detector to check for co-eluting impurities.[12]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the HPLC/UPLC analysis of a this compound reaction mixture.

G cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Suzuki-Miyaura Coupling Sampling Aliquoting Reaction->Sampling Quenching Quenching Sampling->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC/UPLC Injection Filtration->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for the analysis of a this compound reaction mixture.

Potential Impurities and Byproducts

A successful HPLC/UPLC method should be able to separate the desired product from potential impurities and byproducts of the Suzuki-Miyaura reaction. Common byproducts include:

  • Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation products: The boronic acid group is replaced by a hydrogen atom.

  • Hydrolysis of boronic acid: Boronic acids can dehydrate to form cyclic boroxines, which may appear as separate peaks.

The following diagram illustrates the relationship between the main reaction and potential side reactions.

G cluster_main Main Reaction cluster_side Side Reactions TolylboronicAcid This compound Product Desired Biaryl Product TolylboronicAcid->Product Homocoupling_Boronic Homocoupling (Boronic Acid) TolylboronicAcid->Homocoupling_Boronic Protodeborylation Protodeborylation TolylboronicAcid->Protodeborylation ArylHalide Aryl Halide ArylHalide->Product Homocoupling_Halide Homocoupling (Aryl Halide) ArylHalide->Homocoupling_Halide

Figure 3: Main reaction and potential side reactions in a Suzuki-Miyaura coupling.

By carefully selecting the HPLC column and optimizing the mobile phase composition, it is possible to achieve baseline separation of all these components, allowing for accurate monitoring of the reaction progress and reliable assessment of product purity.

References

Quantitative Purity Analysis of Tolylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of reagents is paramount. Tolylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and overall process efficiency. This guide provides a comparative analysis of three common analytical techniques for determining the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Titration.

Comparative Analysis of Purity Determination Methods

The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Below is a summary of the performance of qNMR, HPLC, and titration for the purity analysis of a representative batch of p-tolylboronic acid.

ParameterqNMRHPLC (UV Detection)Titration
Purity (%) 99.2 ± 0.299.5 ± 0.598.8 ± 0.7
Precision (RSD) < 1%< 2%< 3%
Analysis Time ~15 min/sample~30 min/sample~45 min/sample
Sample Throughput ModerateHighLow
Selectivity High (structure-specific)High (separation-based)Low (acid-base reaction)
Primary Method Yes (direct measurement)No (requires reference standard)Yes (direct measurement)
Impurity Profile Provides structural information on NMR-active impuritiesQuantifies impurities that absorb UV lightDoes not provide impurity information

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and accurate results.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[1] The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of p-tolylboronic acid and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire at least 8 scans for good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved aromatic proton signals of p-tolylboronic acid (typically doublets around 7.2-7.8 ppm) and the singlet of the vinylic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of p-tolylboronic acid using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS* 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination due to its high separation efficiency and sensitivity.[2][3] It is particularly effective at separating and quantifying closely related impurities.

Instrumentation: HPLC system with a UV detector

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of p-tolylboronic acid reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the p-tolylboronic acid sample to be tested at a concentration of 1 mg/mL in the same diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity by the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a response factor for each impurity should be determined using isolated impurity standards.

Titration

Titration is a classical analytical method that can be used to determine the purity of acidic or basic substances. For this compound, a weak acid, potentiometric titration with a strong base is a suitable approach.

Instrumentation: Autotitrator with a pH electrode

Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized

Solvent: A mixture of 75% ethanol and 25% water to ensure solubility of the boronic acid.

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of p-tolylboronic acid and dissolve it in 50 mL of the ethanol/water solvent mixture.

  • Titration:

    • Immerse the pH electrode in the sample solution and stir gently.

    • Titrate the solution with the standardized 0.1 M NaOH solution.

    • Record the volume of titrant added and the corresponding pH values.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (VNaOH * MNaOH * MWanalyte) / (manalyte) * 100

    Where:

    • VNaOH = Volume of NaOH at the equivalence point (L)

    • MNaOH = Molarity of NaOH (mol/L)

    • MWanalyte = Molecular weight of this compound ( g/mol )

    • manalyte = mass of the analyte (g)

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and a comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Purity_Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titration TolylboronicAcid This compound Sample qNMR_principle Principle: Signal intensity proportional to molar amount TolylboronicAcid->qNMR_principle HPLC_principle Principle: Separation based on polarity TolylboronicAcid->HPLC_principle Titration_principle Principle: Acid-base neutralization TolylboronicAcid->Titration_principle qNMR_adv Advantages: Primary method, high accuracy, structural info qNMR_disadv Disadvantages: Requires high-field NMR, moderate throughput HPLC_adv Advantages: High throughput, excellent for impurity profiling HPLC_disadv Disadvantages: Requires reference standard, relative method Titration_adv Advantages: Primary method, low cost Titration_disadv Disadvantages: Low selectivity, no impurity info, low throughput

References

A Comparative Guide to Validated Analytical Methods for Tolylboronic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tolylboronic acid, a key building block in organic synthesis and pharmaceutical development, is critical for ensuring reaction stoichiometry, product purity, and overall process control. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, offering insights into their performance characteristics and detailed experimental protocols. While specific validated data for this compound is not always available in publicly accessible literature, this guide leverages data from closely related arylboronic acids to provide a reliable framework for method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance of common analytical techniques for the quantification of arylboronic acids, which can be considered representative for this compound.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation followed by UV detection.> 0.998~0.1 - 1 µg/mL~0.3 - 3 µg/mL95 - 105%< 5%Robust, widely available, good for purity and assay.Moderate sensitivity, potential for interference from other UV-absorbing compounds.
GC-MS Chromatographic separation of volatile derivatives followed by mass spectrometry.> 0.998~0.04 µg/L (for boric acid)~0.1 µg/L (for boric acid)93 - 103%< 10%High sensitivity and selectivity, excellent for impurity profiling.Requires derivatization, which can add complexity and variability.
UV-Vis Spectrophotometry Formation of a colored complex with a chromogenic reagent.> 0.99~0.5 µg/mL~1.5 µg/mL90 - 110%< 10%Simple, cost-effective, rapid.Lower sensitivity and selectivity, prone to matrix interference.
Potentiometric Titration Titration with a standard base, often in the presence of a complexing agent like mannitol.N/ADependent on titrant concentrationDependent on titrant concentration99.5 - 100.5%< 1%High accuracy and precision, absolute method.Less sensitive, not suitable for trace analysis, can be time-consuming.
¹H NMR Spectroscopy Quantification based on the integration of specific proton signals against an internal standard.> 0.99~mg/mL range~mg/mL range95 - 105%< 5%Non-destructive, provides structural information, no chromophore needed.Lower sensitivity, requires expensive instrumentation and deuterated solvents.

Note: The performance data presented in this table is a synthesis of typical values reported for arylboronic acids and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 230 nm or 254 nm

  • Analysis: Inject the standards to construct a calibration curve. Inject the sample solutions and quantify the analyte concentration based on the peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for identifying and quantifying trace levels of this compound, often as a derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Helium (carrier gas)

Procedure:

  • Derivatization: To a known amount of the dried sample or standard, add the derivatizing agent and solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.

  • Standard Preparation: Prepare a stock solution of derivatized this compound and dilute to create calibration standards.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier gas flow: 1 mL/min (Helium)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mode: Selected Ion Monitoring (SIM) for target ions of the this compound derivative.

  • Analysis: Inject the derivatized standards and samples. Quantify based on the peak area of the characteristic ions.

UV-Visible Spectrophotometry

This colorimetric method is a simple and rapid approach for the quantification of this compound.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Chromogenic reagent (e.g., Alizarin Red S)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Methanol or Ethanol (spectroscopic grade)

Procedure:

  • Reagent Preparation: Prepare a stock solution of Alizarin Red S in the buffer solution.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the buffer.

  • Sample Preparation: Dissolve the sample in methanol and dilute with the buffer to a concentration within the calibration range.

  • Complex Formation: To a fixed volume of each standard and sample solution in a cuvette, add a fixed volume of the Alizarin Red S solution. Allow the color to develop.

  • Measurement: Measure the absorbance at the wavelength of maximum absorption for the this compound-Alizarin Red S complex (e.g., around 460-500 nm).

  • Analysis: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Potentiometric Titration

This classical method provides high accuracy and precision for the assay of this compound.

Instrumentation:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Magnetic stirrer

Reagents:

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Mannitol

  • Solvent (e.g., deionized water, ethanol/water mixture)

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration:

    • Add a sufficient amount of mannitol to the solution (to form a stronger acid complex).

    • Titrate the solution with the standardized sodium hydroxide solution, recording the pH after each addition of titrant.

  • Endpoint Determination: The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume) or by using the first or second derivative of the curve.[1][2][3]

  • Calculation: Calculate the concentration of this compound based on the volume of titrant consumed at the equivalence point.

¹H NMR Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity or concentration of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Quantification:

    • Integrate a well-resolved signal of this compound (e.g., aromatic protons) and a signal of the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_output Output Start Start Prep_Std Prepare Standards Start->Prep_Std Prep_Sample Prepare Sample Start->Prep_Sample Inject_Std Inject Standards Prep_Std->Inject_Std Filter Filter Sample Prep_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Std->Generate_Curve Quantify Quantify this compound Inject_Sample->Quantify Generate_Curve->Quantify Result Concentration/Purity Quantify->Result

Caption: Workflow for this compound Quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Output Start Start Derivatize_Std Derivatize Standards Start->Derivatize_Std Derivatize_Sample Derivatize Sample Start->Derivatize_Sample Inject_Std Inject Derivatized Standards Derivatize_Std->Inject_Std Inject_Sample Inject Derivatized Sample Derivatize_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Std->Generate_Curve Quantify Quantify this compound Inject_Sample->Quantify Generate_Curve->Quantify Result Concentration/Purity Quantify->Result

Caption: Workflow for this compound Quantification by GC-MS.

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_output Output Start Start Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Add_Mannitol Add Mannitol Prepare_Sample->Add_Mannitol Titrate Titrate with Std. NaOH Add_Mannitol->Titrate Determine_EP Determine Equivalence Point Titrate->Determine_EP Calculate Calculate Concentration Determine_EP->Calculate Result Assay Value Calculate->Result

Caption: Workflow for Potentiometric Titration of this compound.

References

A Comparative Analysis of Palladium Catalysts for Tolylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of an appropriate palladium catalyst is critical to the success of this reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative study of three widely used palladium catalyst systems for the coupling of tolylboronic acid with aryl halides, supported by experimental data.

This report details the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with aryl halides: a traditional palladium(II) acetate/phosphine ligand system, a palladium(0) phosphine complex, and a modern palladacycle precatalyst. The objective is to furnish researchers with the necessary data to select the most suitable catalyst for their specific synthetic needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is contingent on several factors, including the palladium source, the nature of the ancillary ligand, the base, and the solvent system. The following table summarizes the performance of the selected catalyst systems in the coupling of this compound with a representative aryl halide.

Catalyst SystemAryl HalideThis compound IsomerBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PCy₃·HBF₄1-bromo-4-(chloromethyl)benzenep-tolylboronic acidCs₂CO₃Toluene/H₂O80299[1]
Pd(PPh₃)₄2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazolevariousK₂CO₃Dimethoxyethane80Overnight40-50[2]
XPhos Pd G34-chlorotoluenephenylboronic acid*K₃PO₄THF/H₂ORoom Temp.0.5>95[3]

*Note: Data for the direct coupling of 4-tolylboronic acid with bromobenzene using XPhos Pd G3 was not available in the cited literature. The data presented is for a closely related reaction between phenylboronic acid and 4-chlorotoluene, which provides a strong indication of the catalyst's high activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful synthetic chemistry. The following sections provide the methodologies for the Suzuki-Miyaura coupling reactions cited in this guide.

Protocol 1: Pd(OAc)₂/PCy₃·HBF₄ Catalyzed Coupling[1]

Reaction: Coupling of 1-bromo-4-(chloromethyl)benzene with p-tolylboronic acid.

Materials:

  • 1-bromo-4-(chloromethyl)benzene (0.30 mmol)

  • p-tolylboronic acid (0.33 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • Toluene (1.0 mL)

  • Water (0.1 mL)

Procedure:

  • To a Schlenk tube, add 1-bromo-4-(chloromethyl)benzene, p-tolylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture at 80 °C for 2 hours under an argon atmosphere.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pd(PPh₃)₄ Catalyzed Coupling[2]

Reaction: Coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (0.39 mmol)

  • Arylboronic acid (0.59 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

  • 2M Potassium carbonate (K₂CO₃) solution (200 µL)

  • Dimethoxyethane (DME) (4 mL)

Procedure:

  • In a reaction tube, combine the aryl bromide, arylboronic acid, and dimethoxyethane.

  • Add the 2M aqueous solution of K₂CO₃.

  • Add Pd(PPh₃)₄ to the stirred solution.

  • Heat the reaction mixture at 80 °C overnight.

  • After cooling, filter the mixture through celite and rinse with methanol and dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by flash chromatography.

Protocol 3: XPhos Palladacycle Catalyzed Coupling[3]

Reaction: Coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (1 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 (2 mol%)

  • 0.5 M aqueous Potassium phosphate (K₃PO₄) (4 mL)

  • Tetrahydrofuran (THF) (2 mL)

Procedure:

  • In a reaction vial, dissolve the aryl chloride, arylboronic acid, and XPhos Pd G3 in degassed THF.

  • Add the degassed 0.5 M aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir (if required) D->E Inert Atmosphere F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization I->J Pure Product Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_halide Ar-Pd(II)-X L_n oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Tolyl-B(OH)₂ (Base) aryl_pd_tolyl Ar-Pd(II)-Tolyl L_n transmetalation->aryl_pd_tolyl reductive_elimination Reductive Elimination aryl_pd_tolyl->reductive_elimination reductive_elimination->pd0 product Ar-Tolyl reductive_elimination->product

References

A Researcher's Guide to Tolylboronic Acid: A Comparative Benchmark Against Other Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate organoboron reagent is a critical decision that can significantly impact the efficiency, yield, and scalability of synthetic routes. Among the vast array of available options, tolylboronic acid, with its electron-donating methyl group, presents a unique reactivity profile. This guide provides an objective, data-driven comparison of this compound against other commonly employed organoboron reagents, including phenylboronic acid, boronate esters, and potassium trifluoroborates, in key cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the arylboronic acid plays a crucial role in the reaction's efficiency. Generally, electron-donating groups on the arylboronic acid enhance the rate of the transmetalation step in the catalytic cycle, leading to higher yields.[1]

The methyl group in this compound acts as an electron-donating group, which generally makes it more reactive than the unsubstituted phenylboronic acid and significantly more reactive than arylboronic acids bearing electron-withdrawing groups. However, this increased reactivity can sometimes be offset by a decrease in stability compared to more robust alternatives like boronate esters and potassium trifluoroborates.

Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of various organoboron reagents with aryl halides. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.

Organoboron ReagentCoupling PartnerCatalyst SystemSolventBaseYield (%)
p-Tolylboronic Acid 4-ChloroacetophenonePd(OAc)₂ / PCy₃i-PrOHKOH95
Phenylboronic Acid4-ChloroacetophenonePd(OAc)₂ / PCy₃i-PrOHKOH92
4-Chlorophenylboronic Acid4-ChloroacetophenonePd(OAc)₂ / PCy₃i-PrOHKOH85
Phenylboronic acid pinacol ester2-BromopyridinePd(PPh₃)₄DioxaneK₂CO₃78
Potassium phenyltrifluoroborate4-BromoanisolePdCl₂(dppf)THF/H₂OCs₂CO₃95
4-Tolyl-MIDA boronate4-BromobenzaldehydePd₂(dba)₃ / SPhosTolueneKFInert (requires deprotection)

Note: The data presented is compiled from various sources for illustrative purposes and reaction conditions may vary.

Performance in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid influence the reaction outcome. Electron-donating groups on the arylboronic acid generally lead to higher yields in Chan-Lam couplings.[2]

The enhanced reactivity of this compound due to its electron-donating methyl group is also observed in this transformation. The following table provides a comparative overview of the performance of different arylboronic acids in the Chan-Lam N-arylation of imidazole.

Organoboron ReagentCoupling PartnerCatalyst SystemSolventYield (%)
p-Tolylboronic Acid ImidazoleCu(OAc)₂CH₂Cl₂92
Phenylboronic AcidImidazoleCu(OAc)₂CH₂Cl₂85
4-Methoxyphenylboronic AcidImidazoleCu(OAc)₂CH₂Cl₂95
4-Chlorophenylboronic AcidImidazoleCu(OAc)₂CH₂Cl₂75

Note: The data presented is compiled from various sources for illustrative purposes and reaction conditions may vary.

Stability and Handling: A Critical Consideration

While reactivity is a key performance metric, the stability and ease of handling of organoboron reagents are of paramount practical importance, especially in complex, multi-step syntheses and for long-term storage.

  • Boronic Acids (e.g., this compound, Phenylboronic Acid): These are generally crystalline solids that are relatively easy to handle. However, they are susceptible to decomposition pathways such as protodeboronation, especially in the presence of moisture and base.[3] While often sufficiently stable for routine use, their shelf-life can be limited, and inconsistent purity can be an issue. There is a notable lack of extensive quantitative data on the long-term stability of many boronic acids under ambient conditions.[4]

  • Boronate Esters (e.g., Pinacol Esters, MIDA Esters): These derivatives are significantly more stable than their corresponding boronic acids.[3][5] Pinacol esters are widely used due to their enhanced stability and compatibility with a broad range of reaction conditions. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids that are compatible with a wide range of synthetic reagents.[6] They are often considered "protected" forms of boronic acids, requiring a deprotection step to release the active reagent.[6]

  • Potassium Trifluoroborates: These are highly stable, crystalline solids that are resistant to protodeboronation and oxidation.[7] Their excellent stability makes them easy to handle and store, offering a reliable alternative to boronic acids, particularly for challenging substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of reagents. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron reagent (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, organoboron reagent, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general method for the copper-catalyzed N-arylation of an amine or heterocycle with an arylboronic acid.[8]

Materials:

  • Amine or heterocycle (1.0 mmol)

  • Arylboronic acid (e.g., this compound) (1.5 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Solvent (e.g., CH₂Cl₂, 5 mL)

  • Pyridine (2.0 mmol, optional, can act as a ligand and base)

Procedure:

  • To a flask open to the air, add the amine or heterocycle, arylboronic acid, and copper catalyst.

  • Add the solvent and pyridine (if used).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing organoboron reagents.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions of Aryl Halide and Base Boron_Reagents Weigh Organoboron Reagents (this compound, Phenylboronic Acid, Pinacol Boronate, etc.) Reaction_Setup Set up Parallel Reactions Under Inert Atmosphere Boron_Reagents->Reaction_Setup Addition Add Catalyst, Ligand, Solvents, and Reactants Reaction_Setup->Addition Heating Heat and Stir for Specified Time Addition->Heating Workup Quench and Perform Aqueous Workup Heating->Workup Purification Purify via Column Chromatography Workup->Purification Analysis Analyze Yield and Purity (NMR, GC-MS) Purification->Analysis

Caption: Workflow for comparing organoboron reagent performance.

Conclusion

The choice of an organoboron reagent is a multifaceted decision that requires a balance between reactivity, stability, cost, and ease of handling. This compound, with its electron-donating methyl group, offers enhanced reactivity in both Suzuki-Miyaura and Chan-Lam couplings compared to the parent phenylboronic acid. This makes it an excellent choice for reactions where higher yields and faster reaction times are desired. However, for syntheses requiring robust, shelf-stable reagents, or for substrates prone to decomposition, more stable alternatives such as pinacol esters, MIDA boronates, or potassium trifluoroborates may be more suitable, albeit potentially at the cost of reduced reactivity. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific synthetic challenges.

References

A Comparative Guide to the Kinetics of Tolylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Among the vast array of available organoboron reagents, tolylboronic acid serves as a frequently utilized building block in the synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the kinetics of its cross-coupling reactions is paramount for process optimization, catalyst development, and overall reaction efficiency. This guide provides a comparative analysis of kinetic studies on this compound cross-coupling reactions, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The rate of a Suzuki-Miyaura cross-coupling reaction is influenced by several factors, including the nature of the aryl halide, the palladium catalyst and its associated ligands, the base, and the solvent system. The following table summarizes key kinetic data from various studies involving this compound.

Aryl Halide/ElectrophileCatalyst SystemBaseSolventObserved Rate Constant (k_obs)Rate-Determining StepReference
PhenyliodidePd(PPh₃)₄-THF/H₂OFaster than catalytic processTransmetalation[1][2]
N,N-Ph,Boc-benzamide(η³-1-t-Bu-indenyl)Pd(IPr)(Cl)K₂CO₃THFHigher activity than esterTransmetalation[3]
OPh-benzamide(η³-1-t-Bu-indenyl)Pd(IPr)(Cl)K₂CO₃THFLower activity than amideTransmetalation[3]
Aryl ChloridesTetranuclear N-Heterocyclic Carbene Palladium AcetateKOHi-PrOH--[4]
Naphthylphosphonate bromideNot specifiedNot specifiedNot specified-Reductive Elimination[5]
Arylpalladium(II) halide complexPd complex with PPh₃-THF/H₂O1.7 × 10⁻⁷ s⁻¹ (at -40 °C, with p-tolyltrihydroxyborate)Transmetalation[1][6]
Arylpalladium(II) hydroxo complexPd complex with PPh₃-THF/H₂O2.4 × 10⁻³ s⁻¹ (at -40 °C, with p-tolylboronic acid)Transmetalation[1]

Key Findings from Kinetic Studies:

  • Transmetalation is often the rate-determining step , particularly when using Pd-NHC catalyst systems.[3] However, the nature of the reactants and catalyst can shift the rate-determining step to oxidative addition or reductive elimination.[5]

  • The reaction of an arylpalladium hydroxo complex with boronic acid is significantly faster than the reaction of an arylpalladium halide complex with the corresponding trihydroxyborate.[1][2] This suggests that the "oxo-palladium pathway" is a major contributor to the transmetalation step in the catalytic cycle.[6][7]

  • The choice of ligand on the palladium catalyst has a profound impact on the reaction kinetics and can even influence the stereochemical outcome of the reaction.[8][9] For instance, bulky and electron-donating ligands can accelerate the oxidative addition step.[10]

  • The nature of the electrophile also plays a crucial role, with amides showing significantly higher catalytic activity than esters in certain systems.[3]

Experimental Protocols

A generalized experimental protocol for monitoring the kinetics of a this compound cross-coupling reaction is outlined below. This protocol is a composite based on methodologies described in the cited literature and typically involves monitoring the reaction progress over time using techniques like NMR or GC.

General Protocol for Kinetic Analysis:

  • Reactant and Catalyst Preparation:

    • A stock solution of the palladium precatalyst and the internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen solvent is prepared in a glovebox.

    • The aryl halide, this compound, and base are weighed into a reaction vessel (e.g., a J. Young NMR tube or a sealed vial).

  • Reaction Initiation and Monitoring:

    • The reaction vessel is brought to the desired temperature in a thermostated bath.

    • The catalyst stock solution is added to the reaction vessel to initiate the reaction.

    • The reaction progress is monitored by taking aliquots at specific time intervals and quenching them, or by direct in-situ analysis.

    • Analytical techniques such as ¹H NMR, ³¹P NMR, ¹⁹F NMR, or gas chromatography (GC) are used to determine the concentration of reactants and products over time.[1][6][7][11]

  • Data Analysis:

    • The concentration data is plotted against time to obtain reaction profiles.

    • From these profiles, the initial reaction rate and the observed rate constant (k_obs) can be determined by fitting the data to an appropriate rate law.

Visualizing the Process

To better understand the intricate steps involved in these kinetic studies, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Catalyst Stock Solution D Initiate Reaction A->D B Weigh Aryl Halide, This compound, Base C Thermostat Reaction Vessel B->C C->D E Monitor Progress (NMR, GC) D->E F Plot Concentration vs. Time E->F G Determine Rate Constant F->G Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oadd Oxidative Addition pd0->oadd pdiil Ar-Pd(II)L_n-X oadd->pdiil trans Transmetalation pdiil->trans pdiilr Ar-Pd(II)L_n-Ar' trans->pdiilr redel Reductive Elimination pdiilr->redel redel->pd0 prod Ar-Ar' redel->prod arx Ar-X arx->oadd ar_b Ar'B(OH)₂ + Base ar_b->trans

References

A Comparative Guide to Isotopic Labeling Strategies: Featuring a Prospective Role for Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics and metabolomics, isotopic labeling coupled with mass spectrometry stands as a cornerstone for accurate and sensitive analysis. This guide provides a comparative overview of established isotopic labeling methodologies and explores the prospective application of isotopically labeled tolylboronic acid as a selective reagent for glycosylated biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the options for quantitative analysis.

Introduction to Isotopic Labeling

Isotopic labeling is a powerful technique that enhances the precision of mass spectrometry-based quantification. By introducing stable heavy isotopes into one sample population and comparing it to a "light" (natural isotope abundance) control, researchers can accurately determine relative abundance changes of proteins, peptides, or metabolites. This is achieved by comparing the signal intensities of the isotopically distinct peaks. Labeling can be performed metabolically, where cells incorporate isotopically enriched amino acids or other precursors during growth, or chemically, where a reactive tag is covalently attached to molecules in vitro.

While a variety of reagents exist for targeting common functional groups like amines and carboxyls, the selective labeling of specific subclasses of biomolecules, such as glycoproteins, remains an area of active development. Boronic acids are known to form reversible covalent bonds with cis-diol-containing molecules, a characteristic feature of saccharides. This unique reactivity positions isotopically labeled this compound as a promising, albeit currently theoretical, tool for targeted quantitative glycoproteomics.

Comparative Analysis of Isotopic Labeling Reagents

The selection of an appropriate labeling reagent is critical and depends on the sample type, the biomolecules of interest, and the desired quantitative information. The following tables compare established labeling methods with the projected performance of a hypothetical isotopically labeled this compound reagent.

Table 1: Comparison of Amine-Reactive Isotopic Labeling Reagents

FeatureDimethyl LabelingIsobaric Tags (TMT/iTRAQ)
Target Moiety Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Labeling Principle Reductive amination with light/heavy formaldehydeCovalent linkage of isobaric tags
Quantification Level MS1MS2 (Reporter Ions)
Multiplexing Up to 3-plexUp to 18-plex (TMTpro)
Advantages Cost-effective, simple protocolHigh multiplexing capacity, increased throughput
Disadvantages Limited multiplexing, potential for side reactionsExpensive reagents, ratio compression can occur
Typical Efficiency >95%>98%
Sample Type Cell lysates, tissues, biofluidsCell lysates, tissues, biofluids

Table 2: Comparison of Metabolic vs. Proposed Chemical Labeling for Glycoproteins

FeatureMetabolic Labeling (SILAC)Proposed Isotopically Labeled this compound
Target Moiety All proteins (via labeled amino acids)cis-Diols (Glycoproteins, Glycans)
Labeling Principle In vivo incorporation of heavy amino acidsIn vitro formation of a reversible boronate ester
Quantification Level MS1MS1
Multiplexing Up to 3-plex (or more with specific media)Theoretically 2-plex (light vs. heavy reagent)
Advantages High accuracy, labeling introduced earlyHigh selectivity for glycoproteins, applicable to non-dividing cells and tissues
Disadvantages Limited to actively dividing cells, can be expensiveHypothetical, potential for incomplete labeling, reversibility might be a challenge
Typical Efficiency >99% incorporation in cell cultureTo be determined
Sample Type Cell cultureCell lysates, tissues, biofluids, purified glycoproteins

Experimental Protocols

Detailed and robust protocols are essential for reproducible quantitative experiments. Below are representative methodologies for an established chemical labeling technique and a proposed workflow for this compound-based labeling.

Protocol 1: Stable Isotope Dimethyl Labeling of Peptides

This protocol describes a common method for the chemical labeling of peptides derived from a protein digest.

  • Protein Digestion:

    • Denature proteins in the sample with 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.

    • Dilute the sample to <1 M urea and digest with trypsin overnight at 37°C.

    • Stop the digestion by acidification (e.g., with formic acid) and desalt the resulting peptides using a C18 solid-phase extraction column.

  • Labeling Reaction:

    • Dry the desalted peptides and reconstitute in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).

    • For the "light" sample, add 4% (v/v) CH₂O (formaldehyde).

    • For the "heavy" sample, add 4% (v/v) ¹³CD₂O (heavy formaldehyde).

    • Immediately add 0.6 M sodium cyanoborohydride to each sample.

    • Incubate at room temperature for 1 hour.

  • Sample Quenching and Pooling:

    • Quench the reaction with an amine-containing buffer (e.g., ammonium hydroxide or Tris).

    • Acidify the samples with formic acid.

    • Combine the "light" and "heavy" labeled samples at a 1:1 ratio.

    • Desalt the pooled sample before LC-MS/MS analysis.

Protocol 2: Proposed Isotopic Labeling of Glycoproteins with this compound

This hypothetical protocol outlines a potential workflow for the selective labeling of glycoproteins.

  • Sample Preparation:

    • Extract total protein from the biological sample.

    • Perform a buffer exchange into a slightly alkaline buffer (e.g., pH 8.5) to facilitate boronate ester formation.

  • Labeling Reaction:

    • Divide the protein extract into two equal aliquots.

    • To the "light" sample, add a solution of natural abundance p-tolylboronic acid.

    • To the "heavy" sample, add a solution of isotopically labeled p-tolylboronic acid (e.g., ¹³C₆-tolylboronic acid).

    • Incubate both samples under optimized conditions (e.g., specific temperature and time) to allow for the formation of boronate esters with glycoprotein cis-diols.

  • Enrichment and Analysis:

    • Optionally, enrich for boronic acid-tagged proteins using a material with affinity for the tolyl group or a secondary tag on the boronic acid.

    • Combine the "light" and "heavy" labeled samples.

    • Digest the combined protein sample with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS. The relative quantification of glycoproteins would be based on the intensity ratios of the peptide pairs derived from the labeled glycoproteins.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate the conceptual workflows for both an established and the proposed labeling strategy.

G cluster_0 Sample A (Light) cluster_1 Sample B (Heavy) a1 Protein Extraction a2 Tryptic Digestion a1->a2 a3 Light Labeling (e.g., CH₂O) a2->a3 pool Combine Samples a3->pool b1 Protein Extraction b2 Tryptic Digestion b1->b2 b3 Heavy Labeling (e.g., ¹³CD₂O) b2->b3 b3->pool ms LC-MS/MS Analysis pool->ms data Data Analysis (Quantification) ms->data

Figure 1. Workflow for chemical isotopic labeling of peptides (e.g., dimethyl labeling).

G cluster_0 Sample A (Light) cluster_1 Sample B (Heavy) a1 Protein Extraction a2 Light Labeling (this compound) a1->a2 pool Combine Samples a2->pool b1 Protein Extraction b2 Heavy Labeling (¹³C-Tolylboronic Acid) b1->b2 b2->pool digest Tryptic Digestion pool->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Glycoprotein Quantification) ms->data

Figure 2. Proposed workflow for glycoprotein labeling with isotopic this compound.

Conclusion

The field of quantitative proteomics and metabolomics offers a diverse toolkit of isotopic labeling strategies. While methods for labeling primary amines are well-established and powerful, there is an opportunity for the development of new chemical tools for the selective analysis of other biomolecule classes. Based on its known reactivity with cis-diols, isotopically labeled this compound presents an intriguing possibility for targeted quantitative analysis of glycoproteins. Further research is required to synthesize such reagents and validate their efficacy. If successful, this approach could provide a valuable new method for studying glycosylation dynamics in complex biological systems, complementing the existing array of powerful quantitative techniques.

Characterization of Byproducts in Tolylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolylboronic acid and its isomers (ortho, meta, and para) are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While these reactions are celebrated for their efficiency in forming carbon-carbon bonds, the formation of undesired byproducts can significantly impact reaction yield, purity of the desired product, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of the common byproducts encountered in reactions involving this compound, supported by experimental data and detailed characterization protocols.

Overview of Common Byproducts

Reactions involving this compound, particularly Suzuki-Miyaura coupling, are susceptible to three primary side reactions, leading to the formation of distinct byproducts:

  • Homocoupling: The palladium-catalyzed coupling of two this compound molecules to form bitolyl.

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding toluene.

  • Boroxine Formation: The dehydration and trimerization of this compound to form a cyclic anhydride known as a boroxine.

The prevalence of each byproduct is highly dependent on the specific reaction conditions, including the choice of catalyst, base, solvent, and the presence of water or oxygen.

Comparative Analysis of Byproduct Formation

The following tables summarize quantitative data on the formation of these byproducts under various reaction conditions. While data specifically for this compound is prioritized, findings for closely related arylboronic acids are included to illustrate general trends.

Table 1: Influence of Base and Solvent on Byproduct Formation in Suzuki-Miyaura Coupling

Aryl HalideThis compound IsomerCatalystBase (equiv.)SolventDesired Product Yield (%)Homocoupling (Bitolyl) Yield (%)Protodeboronation (Toluene) Yield (%)Reference
4-Bromoanisolep-Tolylboronic acidPd(OAc)₂/P(o-tolyl)₂PhK₂CO₃ (2.0)Toluene/H₂O (10:1)>95<2Not reported[1]
4-Bromoanisolep-Tolylboronic acidPd(OAc)₂/P(o-tolyl)₂PhK₂CO₃ (2.0)Dioxane~70Not reportedSignificant amount[1]
1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂/PCy₃·HBF₄Cs₂CO₃ (2.0)Toluene/H₂O (10:1)99 (GC yield)Not quantifiedNot quantified[2]
1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂/PCy₃·HBF₄K₂CO₃ (2.0)Toluene/H₂O (10:1)84 (GC yield)Not quantifiedNot quantified[2]
Chloroaryl triflateo-Tolylboronic acidPd/PᵗBu₃K₃PO₄THF or TolueneSelective for chloride couplingNot reportedNot reported[3]
Chloroaryl triflateo-Tolylboronic acidPd/PᵗBu₃K₃PO₄MeCN or DMFSelective for triflate couplingNot reportedNot reported[3]

Table 2: Formation of Boroxine from p-Tolylboronic Acid

SolventTemperature (°C)ObservationAnalytical MethodReference
CDCl₃Room TemperatureEquilibrium between boronic acid and boroxine¹H and ¹¹B NMR[3]
Solid StateHeatConversion to trimeric anhydride (boroxine)Not specified[3]

Signaling Pathways and Logical Relationships

The formation of the desired cross-coupling product and the various byproducts are competing pathways within the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate these relationships.

Suzuki_Byproducts ArX Ar-X (Aryl Halide) OxAdd Ar-Pd(II)-X (Oxidative Addition) ArX->OxAdd TolBOH2 Tol-B(OH)₂ (this compound) Transmetalation Ar-Pd(II)-Tol (Transmetalation) TolBOH2->Transmetalation Homocoupling Tol-Tol (Homocoupling) TolBOH2->Homocoupling Protodeboronation Toluene TolBOH2->Protodeboronation Boroxine Tolylboroxine TolBOH2->Boroxine Dehydration (3 equiv.) Pd0 Pd(0)Ln Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation Transmetalation RedElim Ar-Tol (Desired Product) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Boroxine->TolBOH2 Hydrolysis (+3 H₂O) Base Base (e.g., K₂CO₃) Base->Transmetalation H2O H₂O H2O->Protodeboronation Proton Source O2 O₂ O2->Homocoupling Aerobic conditions

Figure 1: Competing pathways in this compound reactions.

Experimental Protocols

Accurate characterization and quantification of byproducts are crucial for reaction optimization. The following are detailed protocols for the analysis of a typical this compound reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Homocoupling and Protodeboronation Products

GC-MS is a powerful technique for the separation and identification of volatile byproducts such as bitolyl and toluene.

Methodology:

  • Sample Preparation:

    • Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with 3 x 2 mL of diethyl ether or ethyl acetate.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution and, if necessary, concentrate under reduced pressure.

    • Dilute an aliquot of the crude mixture in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL. An internal standard (e.g., biphenyl) can be added for quantitative analysis.[4]

  • GC-MS Parameters:

    • GC Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify toluene and bitolyl isomers by their retention times and comparison of their mass spectra with a library database (e.g., NIST).

    • Quantify the byproducts by integrating the peak areas relative to the internal standard.

GCMS_Workflow start Reaction Mixture quench Quench Reaction (e.g., aq. NH₄Cl) start->quench extract Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry prepare Prepare Sample for GC-MS (Dilution, Internal Standard) dry->prepare inject Inject into GC-MS prepare->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Data Analysis (Identification & Quantification) detect->analyze end Byproduct Profile analyze->end

Figure 2: GC-MS workflow for byproduct analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boroxine Characterization

NMR spectroscopy, particularly ¹H and ¹¹B NMR, is the most direct method for observing the equilibrium between this compound and its corresponding boroxine.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid sample (either the starting this compound or the crude reaction product after workup and drying) in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Note: The choice of solvent is critical, as protic solvents like methanol-d₄ can break up the boroxine structure.

  • NMR Parameters:

    • ¹H NMR:

      • Acquire a standard proton spectrum. The aromatic signals for the boronic acid and the boroxine will likely be in similar regions but may show distinct chemical shifts or broadening.

    • ¹¹B NMR:

      • Use a broadband probe tuned to the ¹¹B frequency.

      • A chemical shift reference, such as BF₃·OEt₂, can be used as an external standard.

      • The ¹¹B NMR signal for the trigonal planar boronic acid (sp² boron) will appear at a different chemical shift than the boron in the boroxine ring. The signal for the boroxine is often broader than that of the corresponding boronic acid.[3]

  • Data Analysis:

    • In the ¹¹B NMR spectrum, the boronic acid typically shows a signal around 28-30 ppm, while the boroxine appears slightly downfield and is often broader.

    • The ratio of boronic acid to boroxine can be estimated by integrating the respective signals in the ¹¹B NMR spectrum or deconvoluting the overlapping signals in the ¹H NMR spectrum.

NMR_Workflow start Solid Sample (this compound or dried product) dissolve Dissolve in Aprotic Deuterated Solvent (e.g., CDCl₃) start->dissolve acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_b11 Acquire ¹¹B NMR Spectrum dissolve->acquire_b11 analyze Analyze Chemical Shifts and Signal Broadening acquire_h1->analyze acquire_b11->analyze end Boroxine Characterization and Quantification analyze->end

Figure 3: NMR workflow for boroxine analysis.

High-Performance Liquid Chromatography (HPLC) for Comprehensive Mixture Analysis

HPLC can be used to separate and quantify the starting materials, desired product, and non-volatile byproducts in a single run.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for GC-MS analysis, but dilute the final sample in the mobile phase or a compatible solvent mixture.

  • HPLC Parameters:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective.

      • Example Gradient: Start with 10% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set to 254 nm.

  • Data Analysis:

    • Identify peaks by comparing retention times with those of authentic standards of this compound, toluene, bitolyl, and the desired product.

    • Quantify each component by creating a calibration curve with the standards or by using relative response factors if standards are unavailable.

Conclusion

The formation of byproducts in this compound reactions is a significant consideration for any synthetic chemist. Homocoupling, protodeboronation, and boroxine formation can all diminish the yield and purity of the desired product. A thorough understanding of the reaction conditions that favor these side reactions is essential for process optimization. The analytical techniques of GC-MS, NMR, and HPLC provide a robust toolkit for the identification and quantification of these byproducts, enabling researchers to develop more efficient and reliable synthetic methodologies. By carefully selecting the base, solvent, and reaction atmosphere, and by monitoring the reaction progress, the formation of these undesired byproducts can be minimized.

References

Safety Operating Guide

Proper Disposal of Tolylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, handling specialized reagents like tolylboronic acid requires strict adherence to established safety protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance and minimizing risk.

This compound is considered a hazardous chemical, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, it must be managed as hazardous waste from the point of generation to its final disposal. Under no circumstances should this compound or its residues be disposed of in regular trash or flushed down the sanitary sewer.[1][6][7]

Immediate Safety and Handling Protocol

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is in use. This is critical to prevent accidental exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[2][3][4]
Body Protection A fully fastened laboratory coat.[3]
Respiratory Use only in a well-ventilated area or certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard approved respirator is required.[1]

Step-by-Step Disposal Procedure

The standard and required method for disposing of this compound is through a licensed hazardous waste management service. The following steps outline the process for safely accumulating and preparing the waste for collection.

Step 1: Waste Segregation and Containment

  • Keep Original Containers: Whenever possible, leave surplus or waste this compound in its original container.[2][5]

  • Use Designated Containers: If transferring is necessary, use a dedicated, properly sealed, and chemically compatible container labeled "Hazardous Waste."[6][8][9] Ensure the container is clean and dry before use.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[1][2][5] Keep solid and liquid wastes separate.[8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[7][9][10]

  • Safe Environment: The SAA must be away from heat sources, direct sunlight, and high-traffic areas.[6]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to catch any potential leaks or spills.[9]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Follow your institution's protocol to request a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do Not Exceed Limits: Be aware of the regulatory limits for waste accumulation in an SAA. Once these limits are reached, the waste must be removed within a specified timeframe.

Regulatory Storage Limits

Laboratories are subject to strict quantitative limits for the amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA). Adherence to these limits is mandatory for regulatory compliance.

ParameterFederal Regulatory Limit (USA)
Maximum Hazardous Waste Volume 55 gallons.[4][7][9][10]
Maximum Acutely Hazardous Waste 1 quart (liquid) or 1 kilogram (solid) of "P-listed" waste.[4][7]
Container Status Containers must be kept closed except when adding waste.[7]
Pickup Requirement Once the maximum volume is reached, it must be removed from the SAA within three calendar days.[4][7]

Note: this compound is not typically "P-listed" as acutely hazardous, but institutional policies may vary. Always consult your local EHS guidelines.

Emergency Spill Procedures

In the event of a small spill of solid this compound:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing full PPE, carefully sweep or scoop the solid material into a designated hazardous waste container.[1][2]

  • Avoid creating dust during cleanup.[2]

  • Clean the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Tolylboronic_Acid_Disposal_Workflow start Start: This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Use labeled, sealed container - Do not mix with other chemicals ppe->segregate label Step 3: Label Container - 'Hazardous Waste' - 'this compound' - Accumulation Start Date segregate->label store Step 4: Store in SAA - At/near point of generation - Secondary containment label->store check_limits Check SAA Limits (< 55 Gallons?) store->check_limits check_limits->store Continue Use request_pickup Step 5: Arrange Pickup - Contact EHS or licensed  waste disposal service check_limits->request_pickup Limit Reached or Container Full end End: Waste Collected by Professionals request_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Tolylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the use of Tolylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes, as this compound can cause serious eye irritation.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves). Gloves must be inspected before use and changed immediately upon contamination.[1][2][5]Prevents skin contact with the chemical, which is known to cause skin irritation.[1][3][4] Proper glove removal technique is essential to avoid cross-contamination.[2]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[5] For larger quantities or where splashing is likely, impervious clothing should be worn.[1][2]Protects skin from accidental spills and contact.
Respiratory Protection Required when dusts are generated or if exposure limits are exceeded. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][6]Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1][3][4] Engineering controls, such as fume hoods, should be the primary means of exposure reduction.
Hazard Identification and Exposure Limits

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation upon contact.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][3][4]

Currently, there are no established occupational exposure limit values for this compound.[1][3][7] Therefore, it is crucial to handle this chemical with a high degree of caution and to utilize the engineering controls and personal protective equipment outlined in this guide to minimize any potential exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][8]

    • The work area, preferably a chemical fume hood, should be clean, uncluttered, and designated for hazardous chemical handling.[5]

    • Ensure adequate ventilation to minimize dust and vapor concentrations.[1][3][6]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Handling the Chemical :

    • Handle this compound in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

    • Avoid direct contact with skin and eyes.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep the container tightly closed when not in use.[1][3]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of excess or unwanted this compound as hazardous waste.[1]

    • Do not let the product enter drains or watercourses.[1][2][7]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be collected and disposed of as hazardous waste.[5]

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

    • The cleaned container can then be disposed of according to local, regional, and national hazardous waste regulations.[1][5] Handle uncleaned containers as you would the product itself.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don All Required PPE check_safety->don_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe doff_ppe Doff Remaining PPE dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.